2,4-Difluoro-6-nitrophenol
Description
The exact mass of the compound 2,4-Difluoro-6-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Difluoro-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKNFPDQWHQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278834 | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-31-8 | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 364-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluoro-6-nitrophenol
CAS Number: 364-31-8
This technical guide provides a comprehensive overview of 2,4-Difluoro-6-nitrophenol, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a key synthesis protocol, and its known applications, with a focus on its role as a chemical intermediate.
Chemical and Physical Properties
2,4-Difluoro-6-nitrophenol is a substituted phenol with two fluorine atoms and a nitro group attached to the benzene ring. While specific experimental data for some physical properties are not widely reported and often confused with its isomer, 2,3-Difluoro-6-nitrophenol, the fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 364-31-8 | N/A |
| Molecular Formula | C₆H₃F₂NO₃ | N/A |
| Molecular Weight | 175.09 g/mol | [1] |
| Appearance | Yellow solid | [1] |
Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile of this specific isomer.
Synthesis of 2,4-Difluoro-6-nitrophenol
A detailed experimental protocol for the synthesis of 2,4-Difluoro-6-nitrophenol has been reported, demonstrating high ortho-selectivity.[1]
Experimental Protocol
Materials:
-
2,4-difluorophenol (0.65 g, 5 mmol)
-
Dichloromethane (7 mL)
-
Tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %)
-
Isopropyl nitrate (1.31 g, 12.5 mmol)
-
Sulphuric acid (96%, 0.65 mL)
-
Water
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol in dichloromethane at room temperature, add tetrabutylammonium hydrogen sulphate followed by isopropyl nitrate.[1]
-
Add sulphuric acid dropwise to the mixture, which will cause a gentle reflux.[1]
-
Stir the reaction mixture for fifteen minutes.[1]
-
Pour the reaction mixture into water (50 mL).[1]
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.[1]
-
Filter the solution through a short pad of silica gel.[1]
-
Evaporate the solvent to yield a yellow solid, identified by NMR as 2,4-Difluoro-6-nitrophenol.[1]
Yield: 83%[1]
Synthesis Workflow
Synthesis of 2,4-Difluoro-6-nitrophenol.
Applications in Research and Development
While specific biological activities and drug development applications for 2,4-Difluoro-6-nitrophenol are not as extensively documented as for its 2,3-isomer, its structural motifs suggest its primary role as a versatile chemical intermediate. Aromatic nitro compounds are crucial in the synthesis of a wide array of drugs and biologically active molecules.[2] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of molecules, making fluorinated intermediates like this compound valuable in medicinal chemistry.
It is plausible that 2,4-Difluoro-6-nitrophenol could serve as a precursor for the synthesis of various bioactive compounds, including those with potential applications in pharmaceuticals and agrochemicals. For instance, the related compound, 2-bromo-4-fluoro-6-nitrophenol, has been investigated for its fungicidal and herbicidal activities.[3] The reduction of the nitro group to an amine is a common transformation that opens up a plethora of synthetic possibilities for creating more complex molecules.
Due to the prevalence of data on the 2,3-isomer in the synthesis of fluoroquinolone antibiotics, it is conceivable that the 2,4-isomer could be explored for the synthesis of novel antibiotic analogues or other classes of therapeutic agents.[4][5]
Safety Information
Conclusion
2,4-Difluoro-6-nitrophenol is a valuable chemical intermediate with potential applications in the synthesis of novel bioactive compounds. While there is a notable lack of specific data for this isomer compared to its 2,3-difluoro counterpart, the established synthesis protocol provides a clear pathway for its preparation. Further research is needed to fully characterize its physicochemical properties and explore its potential in drug discovery and development. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. Buy 2,3-Difluoro-6-nitrophenol | 82419-26-9 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,3-Difluoro-6-nitrophenol 98 82419-26-9 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Difluoro-6-nitrophenol, a key intermediate in various synthetic processes. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, as well as other scientific disciplines where this compound is utilized.
Core Physicochemical Data
A summary of the key physicochemical properties of 2,4-Difluoro-6-nitrophenol is presented in the table below. These properties are fundamental to understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |
| Molecular Weight | 175.09 g/mol | [1][2][3] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 211.1 °C at 760 mmHg | [2] |
| pKa | Data not available | |
| Water Solubility | Data not available |
Synthesis Protocol
A common and effective method for the synthesis of 2,4-Difluoro-6-nitrophenol involves the nitration of 2,4-difluorophenol. The following protocol is based on established literature.[3]
Materials:
-
2,4-difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel
Experimental Procedure:
-
In a suitable reaction vessel, dissolve 2,4-difluorophenol (5 mmol) in dichloromethane (7 mL) with stirring at room temperature.
-
To this solution, add tetrabutylammonium hydrogen sulphate (5 mol %) followed by isopropyl nitrate (12.5 mmol).
-
Carefully add 96% sulphuric acid (0.65 mL) dropwise to the mixture. The addition may cause a gentle reflux of the solvent.
-
Continue stirring the reaction mixture for fifteen minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulphate.
-
Filter the dried solution through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure (water aspirator) at 40°C to yield the product as a yellow solid.[3]
This procedure is reported to have an 83% yield with 100% ortho-selectivity.[3]
Spectral Data
Applications in Synthesis
2,4-Difluoro-6-nitrophenol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility stems from the reactivity of the nitro group and the influence of the fluorine substituents on the aromatic ring.
One notable application of related difluoronitrophenol compounds, such as the 2,3-difluoro isomer, is in the synthesis of fluoroquinolone antibiotics. In these synthetic pathways, the nitro group is typically reduced to an amine, which then undergoes cyclization reactions to form the core quinoline structure of the antibiotic.[5] The fluorine atoms are crucial for enhancing the pharmacokinetic properties and biological activity of the final drug by modulating its electronic and steric characteristics.[5]
Safety Information
2,4-Difluoro-6-nitrophenol should be handled with care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.
References
An In-depth Technical Guide to 2,4-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Difluoro-6-nitrophenol (CAS No. 364-31-8). While detailed experimental data and specific applications in drug development are not extensively documented in publicly available literature, this guide consolidates the existing knowledge. It includes a detailed synthesis protocol and key physical and chemical properties. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound.
Molecular Structure and Properties
2,4-Difluoro-6-nitrophenol is a substituted aromatic compound with the chemical formula C₆H₃F₂NO₃. The molecule consists of a phenol ring substituted with two fluorine atoms at positions 2 and 4, and a nitro group at position 6.
Table 1: Physicochemical Properties of 2,4-Difluoro-6-nitrophenol
| Property | Value | Reference |
| CAS Number | 364-31-8 | [1] |
| Molecular Formula | C₆H₃F₂NO₃ | [1] |
| Molecular Weight | 175.09 g/mol | [1] |
| Melting Point | 49-50 °C | N/A |
| Boiling Point | 211.1 °C at 760 mmHg | N/A |
| Flash Point | 81 °C | N/A |
| Appearance | Yellow solid | [1] |
| Solubility | Data not available | |
| InChI Key | MZVKNFPDQWHQKT-UHFFFAOYSA-N | [1] |
Synthesis of 2,4-Difluoro-6-nitrophenol
A documented method for the synthesis of 2,4-Difluoro-6-nitrophenol involves the nitration of 2,4-difluorophenol.[1]
Experimental Protocol
Materials:
-
2,4-difluorophenol (0.65 g, 5 mmol)
-
Dichloromethane (7 mL)
-
Tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %)
-
Isopropyl nitrate (1.31 g, 12.5 mmol)
-
Sulphuric acid (96%, 0.65 mL)
-
Water
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol in dichloromethane at room temperature, add tetrabutylammonium hydrogen sulphate followed by isopropyl nitrate.[1]
-
Add sulphuric acid dropwise to the mixture, which will cause a gentle reflux of the solvent.[1]
-
Stir the reaction mixture for fifteen minutes.[1]
-
Pour the reaction mixture into water (50 mL).[1]
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.[1]
-
Filter the solution through a short pad of silica gel.[1]
-
Evaporate the solvent (at 40°C under water aspirator pressure) to yield a yellow solid.[1]
Yield: 0.73 g (83%). The ortho-selectivity was reported to be 100%, with no other nitro-isomers detected.[1]
Applications in Research and Drug Development
While many nitrophenol derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, specific applications for 2,4-Difluoro-6-nitrophenol are not well-documented in the available literature. Its structural isomer, 2,3-difluoro-6-nitrophenol, is noted for its role as a precursor in the synthesis of fluoroquinolone antibiotics.[2] By analogy, 2,4-Difluoro-6-nitrophenol could potentially serve as a building block in organic synthesis for introducing a difluoro-nitrophenyl moiety into larger molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, specific examples or studies demonstrating this for the 2,4-isomer are currently lacking.
Experimental Workflows and Signaling Pathways
There is no information available in the searched literature regarding the involvement of 2,4-Difluoro-6-nitrophenol in any specific signaling pathways or established experimental workflows.
Logical Relationships in Synthesis
The synthesis of 2,4-Difluoro-6-nitrophenol follows a clear logical progression from a readily available starting material. The workflow can be visualized as a sequence of chemical transformations.
Conclusion
2,4-Difluoro-6-nitrophenol is a chemical compound with defined physical properties and a well-documented synthesis route. However, a significant gap exists in the publicly available literature regarding its detailed spectroscopic characterization, solubility, and specific applications in drug discovery and other research fields. This guide provides the currently available information and highlights the need for further research to fully elucidate the potential of this molecule. The provided synthesis protocol and workflow diagram offer a solid starting point for researchers wishing to work with this compound.
References
Technical Guide: Safety and Handling of 2,4-Difluoro-6-nitrophenol
Disclaimer: Safety data for 2,4-Difluoro-6-nitrophenol (CAS: 364-31-8) is not widely available in public literature and safety data sheets. The following guide has been compiled using information for the closely related isomer, 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9), as a surrogate. It is imperative to treat 2,4-Difluoro-6-nitrophenol with, at a minimum, the same level of caution as its isomer and to consult a certified Safety Data Sheet (SDS) specific to the product and manufacturer before handling. All procedures should be conducted by trained personnel in a controlled laboratory environment.
Chemical Identification and Physical Properties
This section outlines the basic chemical identifiers and physical properties. Data for the 2,3-Difluoro-6-nitrophenol isomer is used where specific data for the 2,4-isomer is unavailable and is marked with an asterisk (*).
| Property | Data |
| Chemical Name | 2,4-Difluoro-6-nitrophenol |
| CAS Number | 364-31-8 |
| Molecular Formula | C₆H₃F₂NO₃ |
| Molecular Weight | 175.09 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 60-62 °C[1][2] |
| Boiling Point | 215.9 ± 35.0 °C (Predicted)[2] |
| Solubility | No data available |
Hazard Identification and GHS Classification
Based on the data for the 2,3-isomer, 2,4-Difluoro-6-nitrophenol is expected to be classified as a hazardous substance.
GHS Pictograms (Anticipated):
GHS Hazard Statements (for 2,3-Difluoro-6-nitrophenol): [1][3][4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements (for 2,3-Difluoro-6-nitrophenol): [1][4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
3.2. Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling 2,4-Difluoro-6-nitrophenol.
| PPE Type | Specification |
| Eye/Face | Chemical safety goggles or a face shield (meeting NIOSH or EN 166 standards).[6] |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[7] |
| Body | A lab coat or chemical-resistant apron. For larger quantities, a full chemical suit may be necessary.[7] |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved N95 (or better) particulate respirator is recommended.[8] |
3.3. Handling Procedures:
-
Avoid all personal contact, including inhalation.[9]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[1]
-
Avoid the formation of dust and aerosols.[7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]
3.4. Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials.
Emergency Procedures
4.1. First Aid Measures: Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10] |
4.2. Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride.[1]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1]
4.3. Accidental Release Measures (Spills):
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7]
-
Cleanup Protocol:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.[7]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]
-
Disposal Considerations
-
Waste Disposal: This material should be disposed of as hazardous waste.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[7]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[7]
Visual Workflow Diagrams
The following diagrams illustrate key safety and handling workflows.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,3-DIFLUORO-6-NITROPHENOL CAS#: 82419-26-9 [m.chemicalbook.com]
- 3. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. westliberty.edu [westliberty.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 2,3-Difluoro-6-nitrophenol 98 82419-26-9 [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Solubility Landscape of 2,4-Difluoro-6-nitrophenol in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2,4-Difluoro-6-nitrophenol, a key intermediate in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in organic solvents, outlines detailed experimental protocols for solubility determination, and provides a visual workflow to aid in laboratory practices.
Introduction
2,4-Difluoro-6-nitrophenol is a substituted aromatic compound with significant potential in the synthesis of novel bioactive molecules. Its solubility in various organic solvents is a critical parameter for its application in organic synthesis, purification, and formulation. Understanding and predicting its behavior in different solvent systems is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of final products. This guide aims to provide a foundational understanding of these aspects.
Solubility Profile of 2,4-Difluoro-6-nitrophenol
Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 2,4-Difluoro-6-nitrophenol in a wide range of organic solvents within publicly accessible scientific literature. However, based on the general principles of "like dissolves like" and the known solubility of similar nitrophenolic compounds, a qualitative assessment can be made.
Nitrophenols, in general, exhibit greater solubility in organic solvents compared to water. This is attributed to the presence of the aromatic ring and the nitro group, which can engage in various intermolecular interactions with organic solvent molecules. Solvents that are commonly used for the dissolution and extraction of nitrophenols include acetone, ethanol, methanol, and acetonitrile.
The synthesis of 2,4-Difluoro-6-nitrophenol has been documented using dichloromethane as a solvent, indicating its solubility in this chlorinated solvent.
Table 1: Qualitative Solubility of 2,4-Difluoro-6-nitrophenol in Common Organic Solvents
| Solvent Class | Specific Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High | Capable of dipole-dipole interactions with the nitro and hydroxyl groups. |
| Polar Protic | Methanol, Ethanol | High | Can act as hydrogen bond donors and acceptors, interacting with the hydroxyl and nitro groups. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Used as a solvent in its synthesis, indicating sufficient solubility for reaction purposes. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Can act as hydrogen bond acceptors. |
| Nonpolar | Hexane, Toluene | Low | Significant differences in polarity would limit solubility. |
It is crucial to note that this table is based on general chemical principles and qualitative observations from related compounds. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound like 2,4-Difluoro-6-nitrophenol in an organic solvent.
Objective: To determine the saturation solubility of 2,4-Difluoro-6-nitrophenol in a specific organic solvent at a controlled temperature.
Materials:
-
2,4-Difluoro-6-nitrophenol (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2,4-Difluoro-6-nitrophenol to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.
-
Solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of 2,4-Difluoro-6-nitrophenol of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of determining the solubility of a solid organic compound.
Caption: Workflow for determining the solubility of a solid compound.
Conclusion
Spectroscopic Analysis of 2,4-Difluoro-6-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4-Difluoro-6-nitrophenol, a key intermediate in various synthetic applications. Due to the limited availability of publicly accessible, quantitative experimental spectral data, this document presents predicted data based on established spectroscopic principles. These predictions are intended to serve as a reference for researchers in the identification and characterization of this compound.
Data Presentation
The following tables summarize the predicted spectral data for 2,4-Difluoro-6-nitrophenol.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 - 8.2 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-3 |
| ~7.2 - 7.4 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-5 |
| ~10.0 - 11.0 | br s | - | OH |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm. The solvent is assumed to be CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 (d, J(C,F) ≈ 240-250 Hz) | C-2 |
| ~115 - 120 (d, J(C,F) ≈ 20-25 Hz) | C-3 |
| ~150 - 155 (d, J(C,F) ≈ 240-250 Hz) | C-4 |
| ~110 - 115 (d, J(C,F) ≈ 20-25 Hz) | C-5 |
| ~130 - 135 | C-6 |
| ~140 - 145 | C-1 |
Note: Predicted chemical shifts are relative to TMS at 0 ppm. The spectrum is assumed to be proton-decoupled.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch |
| 3050 - 3150 | Medium | Aromatic C-H stretch |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1380 | Strong | Symmetric NO₂ stretch |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-F stretch |
| 1100 - 1200 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 175 | 100 | [M]⁺ (Molecular Ion) |
| 145 | Moderate | [M - NO]⁺ |
| 129 | Moderate | [M - NO₂]⁺ |
| 101 | Moderate | [M - NO₂ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for 2,4-Difluoro-6-nitrophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of 2,4-Difluoro-6-nitrophenol for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2,4-Difluoro-6-nitrophenol sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
-
Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the elemental composition C₆H₃F₂NO₃.
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of 2,4-Difluoro-6-nitrophenol.
An In-depth Technical Guide to 2,4-Difluoro-6-nitrophenol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-6-nitrophenol, a fluorinated aromatic compound of interest to researchers in organic synthesis and drug discovery. This document details its chemical properties, provides a known synthesis protocol, and lists commercial suppliers. While this compound is available commercially, public domain information regarding its specific applications in drug development and biological signaling pathways is limited, particularly in comparison to its isomer, 2,3-Difluoro-6-nitrophenol, a known precursor in the synthesis of fluoroquinolone antibiotics.
Chemical Properties and Data
2,4-Difluoro-6-nitrophenol is a yellow solid at room temperature. Its chemical structure and key physicochemical properties are summarized in the tables below. This data has been compiled from various commercial supplier and chemical database resources.
Table 1: General and Chemical Properties of 2,4-Difluoro-6-nitrophenol
| Property | Value |
| Chemical Name | 2,4-Difluoro-6-nitrophenol |
| CAS Number | 364-31-8 |
| Molecular Formula | C₆H₃F₂NO₃ |
| Molecular Weight | 175.09 g/mol [1] |
| InChI Key | MZVKNFPDQWHQKT-UHFFFAOYSA-N[1] |
| Appearance | Yellow Solid |
Table 2: Spectroscopic Data for 2,4-Difluoro-6-nitrophenol
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data available from chemical suppliers. |
| IR | Spectral data available from chemical suppliers. |
| Mass Spectrometry | Spectral data available from chemical suppliers. |
Synthesis of 2,4-Difluoro-6-nitrophenol
A common laboratory-scale synthesis of 2,4-Difluoro-6-nitrophenol involves the nitration of 2,4-difluorophenol. The following protocol is based on a procedure published by BenchChem.[1]
Experimental Protocol: Nitration of 2,4-difluorophenol
Materials:
-
2,4-difluorophenol (0.65 g, 5 mmol)
-
Dichloromethane (7 mL)
-
Tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %)
-
Isopropyl nitrate (1.31 g, 12.5 mmol)
-
Sulphuric acid (96%, 0.65 mL)
-
Water
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol in dichloromethane at room temperature, add tetrabutylammonium hydrogen sulphate followed by isopropyl nitrate.[1]
-
Add sulphuric acid dropwise to the mixture. The addition may cause a gentle reflux of the solvent.[1]
-
Stir the reaction mixture for fifteen minutes.[1]
-
Pour the reaction mixture into water (50 mL).[1]
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.[1]
-
Filter the dried solution through a short pad of silica gel.[1]
-
Evaporate the solvent to afford 2,4-Difluoro-6-nitrophenol as a yellow solid. The reported yield for this procedure is 83%.[1]
Below is a workflow diagram illustrating the synthesis of 2,4-Difluoro-6-nitrophenol.
Caption: Synthesis workflow for 2,4-Difluoro-6-nitrophenol.
Applications in Research and Drug Development
While 2,4-Difluoro-6-nitrophenol is commercially available, there is a notable lack of published research detailing its specific applications in drug development or as a probe for studying signaling pathways. Much of the available literature focuses on its isomer, 2,3-Difluoro-6-nitrophenol, which is a key building block for fluoroquinolone antibiotics. It is plausible that 2,4-Difluoro-6-nitrophenol could serve as a versatile intermediate in organic synthesis due to the reactivity imparted by the fluorine and nitro functional groups. However, without specific examples in the scientific literature, any discussion of its role in signaling pathways or detailed experimental workflows for its use in drug discovery would be speculative.
Due to this lack of specific application data, a diagram for a signaling pathway or a detailed experimental workflow beyond the synthesis is not feasible at this time.
Commercial Suppliers
2,4-Difluoro-6-nitrophenol is available from a number of chemical suppliers who cater to the research and development market. When sourcing this compound, it is advisable to request a certificate of analysis to confirm its purity and identity.
Table 3: Commercial Suppliers of 2,4-Difluoro-6-nitrophenol
| Supplier | Purity/Grades Offered |
| BenchChem | Research Grade |
| BLD Pharm | Research Grade, with access to NMR, HPLC, LC-MS, UPLC data |
| ChemicalBook | Listings from various suppliers |
Conclusion
2,4-Difluoro-6-nitrophenol is a readily accessible synthetic intermediate with well-defined chemical properties and a documented synthesis protocol. While its structural features suggest potential utility in medicinal chemistry and materials science, its specific applications in these fields are not yet well-established in the public domain. Further research is needed to explore the biological activity of this compound and its potential as a building block for novel therapeutics. Researchers interested in this compound are encouraged to perform their own investigations into its reactivity and biological effects.
References
An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-6-nitrophenol
This technical guide provides a comprehensive overview of a key synthetic route for producing 2,4-Difluoro-6-nitrophenol, a valuable intermediate in the development of pharmaceuticals and other advanced materials. This document details a common and effective method starting from 2,4-difluorophenol, presenting a detailed experimental protocol, quantitative data, and a workflow visualization to facilitate laboratory-scale synthesis.
Core Synthesis Route: Nitration of 2,4-Difluorophenol
The primary method for the synthesis of 2,4-Difluoro-6-nitrophenol involves the direct nitration of 2,4-difluorophenol. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the phenol ring, directed to the ortho position relative to the hydroxyl group due to the activating and directing effects of the substituents.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 2,4-Difluoro-6-nitrophenol from 2,4-difluorophenol.
| Parameter | Value | Reference |
| Starting Material | 2,4-difluorophenol | [1] |
| Product | 2,4-Difluoro-6-nitrophenol | [1] |
| Molecular Weight | 175.09 g/mol | [1] |
| Yield | 83% | [1] |
| Selectivity | 100% ortho-selectivity | [1] |
| Physical Appearance | Yellow solid | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2,4-Difluoro-6-nitrophenol based on established laboratory procedures.[1]
Materials:
-
2,4-difluorophenol (0.65 g, 5 mmol)
-
Dichloromethane (7 mL)
-
Tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %)
-
Isopropyl nitrate (1.31 g, 12.5 mmol)
-
Sulphuric acid (96%, 0.65 mL)
-
Water (50 mL)
-
Dichloromethane (10 mL for extraction)
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol).
-
Add sulphuric acid (96%, 0.65 mL) dropwise to the mixture. This will cause a gentle reflux of the solvent.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulphate.
-
Filter the dried solution through a short pad of silica gel.
-
Evaporate the solvent at 40° C under water aspirator pressure to afford a yellow solid.
-
The resulting product was identified by NMR as 2,4-Difluoro-6-nitrophenol (0.73 g, 83% yield) with 100% ortho-selectivity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.
Caption: Experimental workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.
References
An In-depth Technical Guide to the Stability and Storage of 2,4-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluoro-6-nitrophenol. The information is intended to ensure the integrity and purity of the compound for research, development, and manufacturing purposes. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS), general knowledge of nitroaromatic compounds, and established guidelines for stability testing.
Overview of 2,4-Difluoro-6-nitrophenol
2,4-Difluoro-6-nitrophenol is a substituted aromatic compound with potential applications in chemical synthesis and pharmaceutical development. Its chemical structure, featuring a nitro group and two fluorine atoms on a phenol ring, influences its reactivity and stability. Understanding its stability profile is crucial for ensuring reproducible experimental results and maintaining the safety of laboratory personnel.
Recommended Storage Conditions
Proper storage is paramount to preserving the quality of 2,4-Difluoro-6-nitrophenol. The following conditions are recommended based on available safety data sheets and general chemical safety practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Prevents thermal decomposition. Specific temperature ranges are not consistently provided, but refrigeration (2-8 °C) is a common practice for nitroaromatic compounds to minimize degradation. |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible. | Minimizes exposure to moisture, which could lead to hydrolysis, and oxygen, which could participate in oxidative degradation. |
| Light | Protect from light. | Many nitroaromatic compounds are light-sensitive and can undergo photodegradation. Storage in amber vials or in the dark is advised. |
| Container | Keep container tightly closed. | Prevents contamination and exposure to atmospheric moisture and oxygen. |
Stability Profile and Potential Degradation Pathways
Potential Degradation Triggers:
-
Heat: Elevated temperatures can lead to decomposition. Nitroaromatic compounds, as a class, can be thermally unstable.
-
Light: Photodegradation is a common degradation pathway for nitroaromatic compounds.
-
pH: Extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other reactions.
-
Oxidizing and Reducing Agents: The nitro group can be susceptible to reduction, and the phenol ring can be oxidized.
Likely Decomposition Products: The exact decomposition products of 2,4-Difluoro-6-nitrophenol have not been extensively documented in the available literature. However, based on the degradation of similar nitrophenols, potential products could include:
-
Products of denitrification (loss of the nitro group).
-
Products of defluorination (loss of fluorine atoms).
-
Polymerization products.
The following diagram illustrates the logical considerations for the stable storage and handling of 2,4-Difluoro-6-nitrophenol.
Caption: Logical workflow for ensuring the stability of 2,4-Difluoro-6-nitrophenol during storage.
Proposed Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to generate specific stability data for 2,4-Difluoro-6-nitrophenol, the following experimental protocols are proposed based on ICH guidelines for stability testing of new drug substances.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To investigate the intrinsic stability of 2,4-Difluoro-6-nitrophenol and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of 2,4-Difluoro-6-nitrophenol in appropriate solvents (e.g., methanol, acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to identify and resolve degradation products from the parent compound.
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies of 2,4-Difluoro-6-nitrophenol.
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life and appropriate storage conditions for the compound.
Objective: To evaluate the stability of 2,4-Difluoro-6-nitrophenol under defined long-term and accelerated storage conditions.
Methodology:
-
Sample Packaging: Store the compound in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions (as per ICH Q1A(R2)):
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay, and degradation products using a validated stability-indicating method.
Conclusion
While specific quantitative stability data for 2,4-Difluoro-6-nitrophenol is not extensively available, adherence to the general storage guidelines for nitroaromatic compounds is crucial for maintaining its quality and integrity. For applications requiring well-documented stability, it is imperative to conduct formal stability studies following established protocols such as those outlined by the ICH. The information and proposed experimental designs in this guide provide a solid foundation for researchers, scientists, and drug development professionals to handle, store, and evaluate the stability of 2,4-Difluoro-6-nitrophenol effectively.
Methodological & Application
2,4-Difluoro-6-nitrophenol: A Key Intermediate in Pharmaceutical Synthesis
Application Note
Introduction
2,4-Difluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes it an invaluable intermediate for the construction of various heterocyclic scaffolds found in medicinally important compounds. This document provides an overview of its primary applications, detailed experimental protocols for its synthesis and subsequent use, and an examination of the biological pathways targeted by the resulting molecules.
Key Applications
The primary application of 2,4-Difluoro-6-nitrophenol lies in its role as a precursor for the synthesis of kinase inhibitors. The fluorine atom at the C4 position is particularly labile and can be selectively displaced by nucleophiles, such as amines, to form a new carbon-nitrogen bond. This reaction is a cornerstone in the synthesis of a variety of therapeutic agents.
One of the most notable applications is in the synthesis of Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor.[1][2][3] Fostamatinib is a prodrug of the active metabolite R406 and is used for the treatment of chronic immune thrombocytopenia (ITP).[1][4] The synthesis involves the nucleophilic aromatic substitution of the C4-fluorine of 2,4-Difluoro-6-nitrophenol with an aminopyrimidine derivative, forming a key diaryl ether linkage.
Beyond Fostamatinib, this intermediate is utilized in the development of a range of other kinase inhibitors targeting enzymes such as p38 mitogen-activated protein kinase and members of the Src family of tyrosine kinases, which are implicated in various inflammatory diseases.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 364-31-8 | [6] |
| Molecular Formula | C₆H₃F₂NO₃ | [6] |
| Molecular Weight | 175.09 g/mol | [6] |
| Appearance | Yellow solid | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol details the nitration of 2,4-difluorophenol to yield the title compound.
Workflow:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Difluorophenol | 130.09 | 0.65 g | 5 |
| Dichloromethane (DCM) | - | 7 mL | - |
| Tetrabutylammonium hydrogen sulphate | 339.53 | 0.085 g | 0.25 |
| Isopropyl nitrate | 105.09 | 1.31 g | 12.5 |
| Sulphuric acid (96%) | 98.08 | 0.65 mL | - |
Procedure:
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).[6]
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.[6]
-
Carefully add 96% sulphuric acid (0.65 mL) dropwise. A gentle reflux of the solvent will be observed.[6]
-
Stir the reaction mixture for fifteen minutes at room temperature.[6]
-
Pour the reaction mixture into water (50 mL).[6]
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.[6]
-
Filter the solution through a short pad of silica gel.[6]
-
Evaporate the solvent under reduced pressure (40 °C) to afford a yellow solid.[6]
Results:
| Product | Yield (g) | Yield (%) | Purity |
| 2,4-Difluoro-6-nitrophenol | 0.73 g | 83% | >98% (by NMR) |
Protocol 2: Synthesis of a Fostamatinib Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the key SNAr reaction where 2,4-Difluoro-6-nitrophenol is coupled with an aminopyrimidine derivative. This is a representative procedure based on patent literature for the synthesis of Fostamatinib and related kinase inhibitors.
Workflow:
Materials:
| Reagent | Role | Example Molar Ratio |
| 2,4-Difluoro-6-nitrophenol | Electrophile | 1.0 eq |
| Substituted aminopyrimidine | Nucleophile | 1.0-1.2 eq |
| Base (e.g., K₂CO₃, DIPEA) | Acid scavenger | 2.0-3.0 eq |
| Solvent (e.g., NMP, DMSO) | Reaction medium | - |
General Procedure:
-
In a reaction vessel, combine 2,4-Difluoro-6-nitrophenol, the aminopyrimidine nucleophile, and a suitable base (e.g., potassium carbonate or diisopropylethylamine).
-
Add a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Heat the mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction for the consumption of the starting materials using an appropriate analytical technique like HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Results:
| Reaction Type | Key Bond Formed | Typical Yields |
| Nucleophilic Aromatic Substitution | C(aryl)-N | 70-95% |
Note: The subsequent steps to convert this intermediate to Fostamatinib involve reduction of the nitro group, cyclization to form the benzoxazine ring, and finally, phosphonoxymethylation to install the prodrug moiety.
Mechanism of Action and Signaling Pathway
Fostamatinib, synthesized using 2,4-Difluoro-6-nitrophenol, functions by inhibiting Spleen Tyrosine Kinase (Syk). Syk is a crucial mediator of signal transduction in various immune cells, including B-cells and macrophages.[4][7] In immune thrombocytopenia (ITP), autoantibodies bind to platelets, leading to their destruction by macrophages via Fc gamma receptor (FcγR) signaling.[8]
The binding of an antibody-coated platelet to the FcγR on a macrophage initiates the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor complex by Src-family kinases. This creates a docking site for Syk. Syk is then recruited to the phosphorylated ITAMs, becomes activated, and initiates a downstream signaling cascade involving numerous effector molecules.[9][10] This cascade ultimately leads to cytoskeletal rearrangement and phagocytosis of the platelet.
Fostamatinib's active metabolite, R406, is an ATP-competitive inhibitor of the Syk catalytic domain.[5] By blocking Syk activity, it interrupts this signaling pathway, thereby inhibiting macrophage-mediated platelet destruction and leading to an increase in platelet counts.[4][5]
Syk Signaling Pathway in Macrophage-Mediated Phagocytosis:
Conclusion
2,4-Difluoro-6-nitrophenol is a versatile and valuable chemical intermediate, particularly for the synthesis of kinase inhibitors. Its well-defined reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of complex pharmaceutical agents like Fostamatinib. The protocols and data presented herein provide a foundation for researchers and drug development professionals working on the synthesis of novel therapeutics targeting kinase-mediated signaling pathways.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Fostamatinib - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 2,4-Difluoro-6-nitrophenol with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4-Difluoro-6-nitrophenol with amines is a key transformation in synthetic organic chemistry, primarily proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is of significant interest to researchers in drug discovery and development as it provides a versatile route to a variety of substituted aminophenol derivatives. The presence of two fluorine atoms and a nitro group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by an amine nucleophile. The regioselectivity of this reaction is a critical aspect, with the fluorine atom at the 4-position being preferentially substituted due to the strong activating effect of the para-nitro group. The resulting 4-amino-2-fluoro-6-nitrophenol derivatives are valuable intermediates in the synthesis of various biologically active molecules.
Reaction Mechanism and Regioselectivity
The reaction proceeds through a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.[1]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 4-position of the 2,4-Difluoro-6-nitrophenol ring. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized over the aromatic ring and the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion from the 4-position, yielding the final substituted product, a 4-amino-2-fluoro-6-nitrophenol derivative.
The fluorine atom at the 4-position is more susceptible to nucleophilic attack than the fluorine at the 2-position. This is because the electron-withdrawing nitro group is in the para position relative to the C-4 fluorine, providing strong resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at this position.
Applications
The 4-amino-2-fluoro-6-nitrophenol scaffold is a valuable building block in the synthesis of a range of compounds with potential therapeutic applications. The remaining fluorine atom, the nitro group, and the phenol and amine functionalities offer multiple points for further chemical modification, allowing for the generation of diverse molecular libraries for screening in drug discovery programs. For instance, similar fluoronitrophenol derivatives are utilized in the synthesis of potent antineoplastic agents and compounds with therapeutic potential as inhibitors of angiogenesis.[2]
Experimental Protocols
The following protocols provide general procedures for the reaction of 2,4-Difluoro-6-nitrophenol with primary and secondary amines. It is important to note that reaction conditions may require optimization depending on the specific amine used.
Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines in a Nonpolar Solvent
This protocol is adapted from a general method for regioselective SNAr reactions of 2,4-difluoronitrobenzene.[3] The use of a nonpolar solvent like toluene has been shown to favor ortho-selective substitution (in the case of 2,4-difluoronitrobenzene), which corresponds to the desired 4-position substitution in 2,4-Difluoro-6-nitrophenol.
Materials:
-
2,4-Difluoro-6-nitrophenol
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add potassium carbonate (1.5 - 2.0 equivalents) and toluene.
-
Add the desired amine (1.1 - 1.5 equivalents) to the suspension.
-
Under an inert atmosphere, add 2,4-Difluoro-6-nitrophenol (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to a temperature between 80-110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-fluoro-6-nitrophenol derivative.
Protocol 2: General Procedure for the Reaction with Amines in a Polar Aprotic Solvent
Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used and may be necessary for less reactive amines.
Materials:
-
2,4-Difluoro-6-nitrophenol
-
Amine (primary or secondary)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water and Brine
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4-Difluoro-6-nitrophenol (1.0 equivalent) in DMF or DMSO.
-
Add the amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of 2,4-Difluoro-6-nitrophenol with representative amines. Please note that these are generalized conditions and may require optimization.
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Yield (%) |
| Primary Amines | ||||||
| Benzylamine | K₂CO₃ | Toluene | 80-100 | 4-8 | 2-Fluoro-4-(benzylamino)-6-nitrophenol | 75-90 |
| Aniline | K₂CO₃ | DMF | 100-120 | 8-16 | 2-Fluoro-6-nitro-4-(phenylamino)phenol | 60-80 |
| Secondary Amines | ||||||
| Morpholine | K₂CO₃ | Toluene | 80-100 | 2-6 | 2-Fluoro-4-morpholino-6-nitrophenol | 85-95 |
| Piperidine | Et₃N | DMF | 50-70 | 3-6 | 2-Fluoro-6-nitro-4-(piperidin-1-yl)phenol | 80-90 |
Note: The yields are estimates based on similar reactions and will vary depending on the specific reaction conditions and purification methods.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-amino-2-fluoro-6-nitrophenol derivatives.
Caption: General workflow for the synthesis of 4-amino-2-fluoro-6-nitrophenol derivatives.
Signaling Pathway Analogy: A Logical Relationship Diagram
While this is a chemical reaction and not a biological signaling pathway, a similar logical diagram can represent the decision-making process and influencing factors in the SNAr reaction.
Caption: Key factors influencing the outcome of the SNAr reaction.
References
Application Notes and Protocols: Regioselective Nitration of 2,4-Difluorophenol
Introduction
The nitration of substituted phenols is a crucial transformation in organic synthesis, yielding valuable intermediates for the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides a detailed experimental protocol for the regioselective nitration of 2,4-difluorophenol to synthesize 2,4-difluoro-6-nitrophenol. The described method offers high ortho-selectivity, resulting in a single primary product.[1]
Reaction Scheme
The reaction involves the electrophilic aromatic substitution of a nitro group onto the 2,4-difluorophenol ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The substitution occurs selectively at the ortho position to the hydroxyl group.
Experimental Protocol
This protocol is adapted from a documented synthesis of 2,4-difluoro-6-nitrophenol.[1]
Materials:
-
2,4-Difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).[1]
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.[1]
-
Slowly add 96% sulphuric acid (0.65 mL) dropwise to the mixture. A gentle reflux of the solvent will be observed.[1]
-
Continue stirring the reaction mixture for fifteen minutes.[1]
-
After the reaction is complete, pour the mixture into water (50 mL).[1]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (10 mL).[1]
-
Combine all organic layers and wash with brine.[1]
-
Dry the combined organic layer over anhydrous sodium sulphate.[1]
-
Filter the dried solution through a short pad of silica gel.[1]
-
Evaporate the solvent using a rotary evaporator (at 40°C) to obtain a yellow solid, which is the desired 2,4-difluoro-6-nitrophenol.[1]
Data Presentation
The following table summarizes the quantitative data for the nitration of 2,4-difluorophenol.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Role | Yield (%) |
| 2,4-Difluorophenol | 130.09 | 0.65 | 5 | Starting Material | - |
| Isopropyl nitrate | 105.09 | 1.31 | 12.5 | Nitrating Agent | - |
| Sulphuric acid (96%) | 98.08 | - | - | Catalyst | - |
| Tetrabutylammonium hydrogen sulphate | 339.53 | 0.085 | 0.25 | Catalyst | - |
| 2,4-Difluoro-6-nitrophenol | 175.09 | 0.73 | 4.17 | Product | 83% |
Data sourced from BenchChem[1].
Experimental Workflow
References
Application Notes and Protocols for 2,4-Difluoro-6-nitrophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-6-nitrophenol is a fluorinated aromatic compound with potential applications as a versatile building block in medicinal and agrochemical research. The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenol ring imparts unique reactivity, making it a subject of interest for the synthesis of novel bioactive molecules. While its direct applications in marketed drugs are not extensively documented, its structural motifs are present in various biologically active compounds. These application notes provide an overview of its potential uses, supported by a detailed synthesis protocol.
Application Notes
2,4-Difluoro-6-nitrophenol serves primarily as a chemical intermediate for the synthesis of more complex molecules. Its utility in medicinal chemistry can be inferred from the applications of structurally related compounds.
Potential as a Precursor for Bioactive Molecules:
The chemical structure of 2,4-Difluoro-6-nitrophenol allows for several key chemical transformations, making it a valuable starting material for a range of derivatives. The nitro group can be reduced to an amine, which can then be further functionalized. The phenolic hydroxyl group can be alkylated or acylated, and the fluorine atoms can potentially be displaced by nucleophiles under specific conditions.
While specific examples of blockbuster drugs derived from 2,4-Difluoro-6-nitrophenol are not readily found in publicly available literature, its isomeric counterpart, 2,3-Difluoro-6-nitrophenol, is a well-established intermediate in the synthesis of fluoroquinolone antibiotics. This suggests that 2,4-Difluoro-6-nitrophenol could also serve as a key building block for novel antibacterial agents.
Furthermore, fluorinated and nitrated phenols are known to exhibit a range of biological activities. For instance, related compounds like 2-bromo-4-fluoro-6-nitrophenol have been investigated for their fungicidal and herbicidal properties. This indicates a potential for derivatives of 2,4-Difluoro-6-nitrophenol in the agrochemical sector.
Hypothetical Signaling Pathway Involvement:
Given the prevalence of fluorinated aromatic moieties in kinase inhibitors, it is plausible that derivatives of 2,4-Difluoro-6-nitrophenol could be designed to target various protein kinases implicated in cancer and inflammatory diseases. The difluorophenyl group can form favorable interactions within the ATP-binding pocket of kinases. A hypothetical workflow for the discovery of kinase inhibitors using this scaffold is presented below.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as IC50 values or binding affinities, for derivatives of 2,4-Difluoro-6-nitrophenol against specific biological targets. Researchers are encouraged to generate such data to explore the potential of this chemical scaffold.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol details the synthesis of 2,4-Difluoro-6-nitrophenol from 2,4-difluorophenol.[1]
Materials:
-
2,4-difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.
-
Add sulphuric acid (96%, 0.65 mL) dropwise to the mixture. A gentle reflux of the solvent will be observed.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulphate and filter through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure (40°C) to afford a yellow solid.
-
The resulting product is 2,4-Difluoro-6-nitrophenol (yield: 0.73 g, 83%).
Conclusion
2,4-Difluoro-6-nitrophenol is a readily accessible chemical intermediate with significant potential for the development of new therapeutic and agrochemical agents. While its direct applications are still emerging, its structural features suggest that its derivatives could be valuable in areas such as kinase inhibition and as antimicrobial or herbicidal agents. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its synthetic utility and biological activity. Future research should focus on the synthesis and biological evaluation of novel derivatives to unlock the full potential of this versatile building block.
References
Synthesis of Pharmaceutical Ingredients from 2,4-Difluoro-6-nitrophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and potential applications of 2,4-Difluoro-6-nitrophenol in the pharmaceutical industry. While direct synthesis of active pharmaceutical ingredients (APIs) from 2,4-Difluoro-6-nitrophenol is not extensively documented in publicly available literature, its structural isomer, 2,3-Difluoro-6-nitrophenol, is a well-established precursor in the synthesis of vital antibiotics. Furthermore, the chemical functionalities of 2,4-Difluoro-6-nitrophenol make it a plausible intermediate for the synthesis of various bioactive molecules. This report details the synthesis of 2,4-Difluoro-6-nitrophenol, explores its potential conversion to valuable pharmaceutical intermediates, and provides context through the established applications of its isomer.
Synthesis of 2,4-Difluoro-6-nitrophenol
The synthesis of 2,4-Difluoro-6-nitrophenol is typically achieved through the nitration of 2,4-difluorophenol. A common laboratory-scale procedure is outlined below.
Experimental Protocol: Nitration of 2,4-difluorophenol.[1]
Materials:
-
2,4-difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.
-
Add sulphuric acid (96%, 0.65 mL) dropwise to the mixture, which will cause a gentle reflux of the solvent.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulphate.
-
Filter the solution through a short pad of silica gel.
-
Evaporate the solvent at 40°C under water aspirator pressure to afford the product as a yellow solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 2,4-difluorophenol | 130.09 | 0.65 g | 5 | - |
| 2,4-Difluoro-6-nitrophenol | 175.09 | 0.73 g | 4.17 | 83 |
Experimental Workflow for the Synthesis of 2,4-Difluoro-6-nitrophenol
Caption: Workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.
Potential Pharmaceutical Applications and Synthetic Pathways
While direct applications are sparse, 2,4-Difluoro-6-nitrophenol can be a precursor to valuable pharmaceutical intermediates, such as aminophenols and anilines. The reduction of the nitro group is a key transformation.
Reduction of 2,4-Difluoro-6-nitrophenol to 2-Amino-4,6-difluorophenol
The reduction of nitrophenols to aminophenols is a common and crucial reaction in the synthesis of pharmaceuticals.[1] 4-Aminophenol, for instance, is a key intermediate in the production of paracetamol.[2][3]
General Experimental Protocol: Catalytic Reduction of Nitrophenols
A general method for the reduction of nitrophenols involves catalytic hydrogenation. While a specific protocol for 2,4-Difluoro-6-nitrophenol is not detailed in the provided search results, a general procedure can be adapted.
Materials:
-
Nitrophenol derivative (e.g., 2,4-Difluoro-6-nitrophenol)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Reducing agent (e.g., Hydrogen gas (H₂), Hydrazine hydrate)
Procedure (Illustrative):
-
Dissolve the nitrophenol derivative in a suitable solvent in a reaction vessel.
-
Add the catalyst to the solution.
-
If using hydrogen gas, purge the vessel with an inert gas and then introduce hydrogen gas at a specified pressure.
-
If using a chemical reducing agent like hydrazine hydrate, add it to the reaction mixture, potentially with heating.[4]
-
Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by techniques like TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude aminophenol product.
-
Purify the product by recrystallization or column chromatography.
The catalytic reduction of 4-nitrophenol to 4-aminophenol is a well-studied benchmark reaction, often achieving high conversion rates.[5][6][7][8]
Indirect Route to Diflunisal via 2,4-Difluoroaniline
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID).[9] One of its key intermediates is 2,4-difluoroaniline.[10][11] While the synthesis of 2,4-difluoroaniline is typically reported from 2,4-difluoronitrobenzene,[10][11] a synthetic pathway from 2,4-Difluoro-6-nitrophenol via reduction and subsequent dehydroxylation is chemically plausible, though not explicitly found in the search results.
Synthesis of Diflunisal from 2,4-Difluoroaniline
A known synthetic route to diflunisal starts from 2,4-difluoroaniline.[12][13] This involves a Gomberg-Bachmann reaction followed by several other steps.
Mechanism of Action of Diflunisal
Diflunisal is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] By inhibiting these enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14][15][16]
Signaling Pathway Inhibited by Diflunisal
Caption: Mechanism of action of Diflunisal.
Comparative Application: 2,3-Difluoro-6-nitrophenol in Fluoroquinolone Synthesis
In contrast to the 2,4-isomer, 2,3-Difluoro-6-nitrophenol is a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[17] This class of drugs is vital for treating a wide range of bacterial infections.[17]
The general synthetic pathway involves the reduction of the nitro group of 2,3-Difluoro-6-nitrophenol to an amine, which then undergoes cyclization reactions to form the core quinoline structure of the fluoroquinolone.[17]
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. Their inhibition leads to bacterial cell death.
Conclusion
2,4-Difluoro-6-nitrophenol is a readily synthesizable compound. While its direct application in the synthesis of marketed pharmaceutical ingredients is not prominently reported, its chemical structure suggests potential as a precursor for bioactive molecules through transformations such as the reduction of its nitro group. The established importance of its isomer, 2,3-Difluoro-6-nitrophenol, in the synthesis of fluoroquinolone antibiotics highlights the value of difluorinated nitrophenols as pharmaceutical intermediates. Further research into the derivatization of 2,4-Difluoro-6-nitrophenol could lead to the discovery of novel pharmaceutical candidates. The indirect pathway to the NSAID diflunisal through the intermediate 2,4-difluoroaniline, while not starting from 2,4-Difluoro-6-nitrophenol in documented syntheses, illustrates the potential utility of the 2,4-difluoro substitution pattern in medicinal chemistry.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. nbinno.com [nbinno.com]
- 3. arxiv.org [arxiv.org]
- 4. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 5. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. oiccpress.com [oiccpress.com]
- 8. Catalytic reduction of 4-nitrophenol using gold nanoparticles biosynthesized by cell-free extracts of Aspergillus sp. WL-Au - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diflunisal - Wikipedia [en.wikipedia.org]
- 10. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 12. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]
- 13. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]
- 14. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 15. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. nbinno.com [nbinno.com]
Application Notes and Protocols: 2,4-Difluoro-6-nitrophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the synthesis and potential applications of 2,4-Difluoro-6-nitrophenol as an intermediate in the agrochemical industry. While its role as a building block for creating active ingredients in pesticides is recognized, specific examples of commercial agrochemicals synthesized directly from this compound are not extensively detailed in publicly available literature.[1] Therefore, this guide focuses on the well-documented synthesis of 2,4-Difluoro-6-nitrophenol and discusses its potential downstream applications based on established chemical principles for creating herbicidal and fungicidal compounds.
Synthesis of 2,4-Difluoro-6-nitrophenol
2,4-Difluoro-6-nitrophenol is a valuable intermediate that can be synthesized from 2,4-difluorophenol. The primary synthetic route involves the nitration of the phenol, a reaction for which detailed protocols are available.
This protocol is based on a patented method for the ortho-selective nitration of 2,4-difluorophenol.
Reaction Scheme:
Caption: Synthesis of 2,4-Difluoro-6-nitrophenol.
Materials:
-
2,4-Difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol (5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (5 mol %).
-
Add isopropyl nitrate (12.5 mmol) to the mixture.
-
Slowly add 96% sulphuric acid (0.65 mL) dropwise. The addition will cause a gentle reflux of the solvent.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulphate and filter through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure (40°C) to yield the final product as a yellow solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluorophenol | [1] |
| Yield | 83% | [1] |
| Selectivity | 100% ortho | [1] |
| Product Appearance | Yellow solid | [1] |
Potential Applications in Agrochemical Synthesis
While specific examples are scarce, the structure of 2,4-Difluoro-6-nitrophenol lends itself to the synthesis of various classes of agrochemicals, particularly through nucleophilic aromatic substitution. The nitro group activates the aromatic ring, and the fluorine atoms can act as leaving groups.
A plausible application of 2,4-Difluoro-6-nitrophenol is in the synthesis of diphenyl ether herbicides. This class of herbicides is typically formed through a Williamson ether synthesis, where a phenoxide reacts with an activated halogenated nitrobenzene. In this context, 2,4-Difluoro-6-nitrophenol could react with another substituted phenol to form a poly-substituted nitrodiphenyl ether.
Logical Workflow for Diphenyl Ether Herbicide Synthesis:
Caption: Potential synthesis of diphenyl ether herbicides.
Further transformations, such as the reduction of the nitro group to an amine, could lead to a wider range of herbicidal compounds.
The synthesis of pyridinyloxy and phenoxy-based herbicides often involves the coupling of a phenol with a substituted pyridine or another phenyl ring. 2,4-Difluoro-6-nitrophenol could serve as the phenolic component in such syntheses, leading to active ingredients with a difluoronitrophenoxy moiety.
Conclusion
2,4-Difluoro-6-nitrophenol is a readily synthesizable intermediate with significant potential in the agrochemical industry. Its activated aromatic system makes it a suitable precursor for the synthesis of various herbicidal and fungicidal compounds, particularly through nucleophilic aromatic substitution reactions to form diphenyl ethers and other related structures. Further research and disclosure in patent literature are required to fully elucidate the specific commercial agrochemicals derived from this versatile intermediate. Researchers are encouraged to explore its utility in the development of novel and effective crop protection agents.
References
Application Notes and Protocols for the Quantification of 2,4-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,4-Difluoro-6-nitrophenol, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like 2,4-Difluoro-6-nitrophenol. This method offers excellent resolution and sensitivity.
Experimental Protocol
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
b) Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
2,4-Difluoro-6-nitrophenol reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
c) Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid to ensure good peak shape. The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the wavelength of maximum absorbance determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
d) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4-Difluoro-6-nitrophenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing 2,4-Difluoro-6-nitrophenol, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
e) Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of 2,4-Difluoro-6-nitrophenol in the sample solution by interpolating its peak area from the calibration curve.
Quantitative Data (Hypothetical - Method Validation Required)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of 2,4-Difluoro-6-nitrophenol by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve chromatographic performance and sensitivity.
Experimental Protocol
a) Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
b) Reagents and Materials:
-
Dichloromethane (GC grade)
-
Pyridine
-
Acetic anhydride (for derivatization)
-
Nitrogen (high purity)
-
Helium (high purity)
-
2,4-Difluoro-6-nitrophenol reference standard
c) GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of the acetylated derivative of 2,4-Difluoro-6-nitrophenol.
d) Derivatization, Standard, and Sample Preparation:
-
Derivatization (Acetylation): To a solution of the dried extract or standard in a vial, add 100 µL of pyridine and 100 µL of acetic anhydride. Cap the vial and heat at 60°C for 30 minutes. After cooling, the sample is ready for injection.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Working Standard Solutions: Prepare a series of working standards and derivatize them as described above.
-
Sample Solution: Extract the analyte from the sample matrix using a suitable solvent like dichloromethane. Dry the extract and perform the derivatization step.
e) Quantification: Create a calibration curve by plotting the peak area of the characteristic ion of the derivatized analyte against the concentration of the derivatized working standards. Calculate the concentration in the sample based on this curve.
Quantitative Data (Hypothetical - Method Validation Required)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of 2,4-Difluoro-6-nitrophenol by GC-MS.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with chromophores. The absorbance of nitrophenols is pH-dependent. In alkaline solutions, the phenolic proton dissociates, leading to a bathochromic shift (shift to a longer wavelength) and an increase in molar absorptivity.
Experimental Protocol
a) Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
b) Reagents and Materials:
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
2,4-Difluoro-6-nitrophenol reference standard
c) Method:
-
Determination of λmax: Prepare a dilute solution of 2,4-Difluoro-6-nitrophenol in 0.1 M NaOH. Scan the solution from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC method, but using 0.1 M NaOH as the solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 0.1 M NaOH to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution: Dissolve the sample in 0.1 M NaOH and dilute to a concentration within the calibration range.
-
-
Measurement: Measure the absorbance of the blank (0.1 M NaOH), working standards, and sample solutions at the determined λmax.
d) Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the working standards. Determine the concentration of the analyte in the sample from its absorbance using the calibration curve.
Quantitative Data (Hypothetical - Method Validation Required)
| Parameter | Result |
| λmax in 0.1 M NaOH | ~400 nm (estimated) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (% RSD) | < 3% |
Logical Relationship: pH Effect on UV-Vis Spectrum
Caption: The effect of pH on the UV-Vis spectrum of 2,4-Difluoro-6-nitrophenol.
Application Notes and Protocols: The Role of 2,4-Difluoro-6-nitrophenol in Fluoroquinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The strategic incorporation of fluorine atoms into the quinolone scaffold significantly enhances their antimicrobial potency. While the scientific literature extensively documents the use of 2,3-Difluoro-6-nitrophenol as a key precursor in the synthesis of various fluoroquinolones, detailed experimental protocols and quantitative data for pathways starting specifically from 2,4-Difluoro-6-nitrophenol are less prevalent.
These application notes provide a comprehensive overview of the plausible synthetic utility of 2,4-Difluoro-6-nitrophenol as a starting material for the preparation of potent fluoroquinolone antibiotics. The protocols and pathways outlined below are based on well-established chemical transformations in quinolone synthesis, such as the Gould-Jacobs reaction, and are intended to provide a foundational framework for laboratory-scale synthesis.
Plausible Synthetic Pathway Overview
The synthesis of a fluoroquinolone core from 2,4-Difluoro-6-nitrophenol would likely proceed through a multi-step sequence. A representative pathway to a key intermediate, 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is outlined below. This intermediate is a foundational structure that can be further modified, typically at the C-7 position, to generate a variety of potent fluoroquinolone antibiotics.
The key transformations in this proposed pathway include:
-
Reduction of the nitro group: The nitro group of 2,4-Difluoro-6-nitrophenol is reduced to an amine to yield 6-amino-2,4-difluorophenol.
-
Gould-Jacobs Reaction: This classic method for quinolone synthesis involves the condensation of the aminophenol with an appropriate three-carbon component, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system.
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid, a key functional group for the biological activity of fluoroquinolones.
Data Presentation
Due to the limited specific data for the synthesis of fluoroquinolones from 2,4-Difluoro-6-nitrophenol, the following table presents representative yields for analogous reaction steps found in the broader literature of quinolone synthesis. These values can serve as a benchmark for the development of a specific synthetic route.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Representative Yield (%) |
| 1 | Nitro Group Reduction | 4-Nitrophenol | 4-Aminophenol | NaBH4, Catalyst (e.g., CuNPs) | >95% |
| 2 | Gould-Jacobs Cyclization | Aniline derivative | 4-Hydroxyquinoline derivative | 1. Diethyl ethoxymethylenemalonate; 2. High-boiling solvent (e.g., diphenyl ether), heat | 70-95% |
| 3 | Saponification | Quinolone ester | Quinolone carboxylic acid | NaOH or KOH, then acid workup | >90% |
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the proposed synthesis of a fluoroquinolone intermediate from 2,4-Difluoro-6-nitrophenol.
Step 1: Synthesis of 6-Amino-2,4-difluorophenol (Reduction of Nitro Group)
This protocol is adapted from general procedures for the reduction of nitrophenols.
Materials:
-
2,4-Difluoro-6-nitrophenol
-
Sodium borohydride (NaBH₄)
-
Catalyst (e.g., Palladium on carbon (Pd/C) or Copper nanoparticles (CuNPs))
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2,4-Difluoro-6-nitrophenol (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of Pd/C (e.g., 5-10 mol%) or another suitable reduction catalyst.
-
To this stirred suspension, slowly add a solution of sodium borohydride (3-4 equivalents) in water at 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Amino-2,4-difluorophenol.
Step 2: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol is a generalized procedure for the Gould-Jacobs reaction.[1][2]
Materials:
-
6-Amino-2,4-difluorophenol
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Reaction flask with a distillation head
-
Heating mantle
Procedure:
-
In a reaction flask, mix 6-Amino-2,4-difluorophenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this condensation step.
-
Add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a higher temperature (typically 240-260 °C) to induce thermal cyclization.[3] The reaction is typically maintained at this temperature for 30-60 minutes.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent like hexane or cyclohexane to precipitate the product.
-
Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum to obtain Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Mandatory Visualization
Proposed Synthetic Pathway from 2,4-Difluoro-6-nitrophenol
Caption: Plausible synthesis of a fluoroquinolone core from 2,4-Difluoro-6-nitrophenol.
Experimental Workflow for Fluoroquinolone Intermediate Synthesis
Caption: Generalized workflow for the synthesis of a fluoroquinolone intermediate.
References
Application Notes and Protocols for the Use of 2,4-Difluoro-6-nitrophenol in the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-6-nitrophenol is a highly activated aromatic compound valuable for the synthesis of complex fluorinated molecules. Its structure, featuring two fluorine atoms and a strong electron-withdrawing nitro group on a phenol ring, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned ortho and para to the fluorine atoms, significantly lowers the electron density of the aromatic ring, facilitating attack by a wide range of nucleophiles. This reactivity allows for the regioselective introduction of various functional groups, making it a key building block in medicinal chemistry and materials science for creating novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity.
The fluorine atom at the C4 position (para to the nitro group) is the most activated site for nucleophilic attack due to resonance stabilization of the negative charge in the intermediate Meisenheimer complex. The fluorine at the C2 position (ortho to the nitro group) is also activated, allowing for sequential substitutions under controlled conditions. These application notes provide representative protocols for leveraging this reactivity.
Key Applications
-
Synthesis of Substituted Nitrophenyl Ethers: Reaction with alcohols or phenols to create diaryl or alkyl aryl ethers.
-
Formation of Fluorinated Anilines: Reaction with primary or secondary amines to produce N-substituted anilines, which are precursors for many pharmaceuticals.
-
Creation of Aryl Thioethers: Reaction with thiols to form sulfur-containing compounds.
-
Building Blocks for Heterocycles: Serves as a scaffold for constructing complex heterocyclic systems integral to drug discovery.
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
The following table summarizes typical conditions and expected outcomes for the SNAr reaction of 2,4-Difluoro-6-nitrophenol with various nucleophiles. Yields are representative and will vary based on the specific nucleophile and optimization of reaction conditions.
| Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Product | Representative Yield (%) |
| 2,4-Difluoro-6-nitrophenol | Benzylamine | K₂CO₃ | DMSO | 80 - 100 | 4-(Benzylamino)-2-fluoro-6-nitrophenol | 85 - 95 |
| 2,4-Difluoro-6-nitrophenol | Phenol | K₂CO₃ | DMF | 100 - 120 | 2-Fluoro-6-nitro-4-phenoxyphenol | 80 - 90 |
| 2,4-Difluoro-6-nitrophenol | Thiophenol | Et₃N | Acetonitrile | 25 - 50 | 2-Fluoro-6-nitro-4-(phenylthio)phenol | 90 - 98 |
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom (preferentially at C4), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride ion.
Caption: General mechanism for SNAr on 2,4-Difluoro-6-nitrophenol.
Experimental Protocols
The following is a representative protocol for the synthesis of a 4-amino-substituted nitrophenol derivative, a common transformation in drug development. This protocol is based on established methodologies for SNAr reactions on activated aryl fluorides.[1]
Protocol 1: Synthesis of 4-(Benzylamino)-2-fluoro-6-nitrophenol
Objective: To synthesize 4-(benzylamino)-2-fluoro-6-nitrophenol via nucleophilic aromatic substitution of 2,4-difluoro-6-nitrophenol with benzylamine.
Materials:
-
2,4-Difluoro-6-nitrophenol (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluoro-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the starting material).
-
Begin stirring the mixture at room temperature.
-
Slowly add benzylamine (1.1 eq) to the suspension via syringe.
-
Heat the reaction mixture to 90 °C and maintain this temperature, with vigorous stirring, for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl (2x) to remove excess benzylamine, followed by water (1x) and brine (1x).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, 4-(benzylamino)-2-fluoro-6-nitrophenol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for SNAr of 2,4-difluoro-6-nitrophenol.
References
Application Notes and Protocols for 2,4-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-6-nitrophenol is a versatile aromatic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring two electron-withdrawing fluorine atoms and a nitro group on a phenol ring, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable building block for the synthesis of a diverse range of more complex molecules. These application notes provide an overview of the reaction mechanisms, experimental protocols, and potential applications of 2,4-Difluoro-6-nitrophenol.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction mechanism for 2,4-Difluoro-6-nitrophenol is nucleophilic aromatic substitution (SNAr). In this two-step process, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, in this case, one of the fluorine atoms, is eliminated, restoring the aromaticity of the ring.
The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atoms, is crucial for activating the ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer intermediate. The fluorine atom at the 4-position is generally more susceptible to substitution than the one at the 2-position due to the stronger resonance-destabilizing effect of the ortho-nitro group.
// Reactants reactant [label=<
+
Nu-
2,4-Difluoro-6-nitrophenol
Nucleophile
];
// Meisenheimer Complex intermediate [label=<
Meisenheimer Complex(Resonance Stabilized)
];
// Product product [label=<
+
F-
Substituted Product
Fluoride Ion
];
// Arrows reactant -> intermediate [label="Attack of\nNucleophile", color="#34A853"]; intermediate -> product [label="Loss of\nLeaving Group", color="#EA4335"]; } Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) mechanism.
Experimental Protocols
Synthesis of 2,4-Difluoro-6-nitrophenol
A common method for the synthesis of 2,4-Difluoro-6-nitrophenol is through the nitration of 2,4-difluorophenol.
Experimental Workflow:
Protocol:
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %) is added, followed by isopropyl nitrate (1.31 g, 12.5 mmol).[1] Sulphuric acid (96%, 0.65 mL) is then added dropwise to the mixture, which causes a gentle reflux of the solvent.[1] The reaction mixture is stirred for fifteen minutes and then poured into water (50 mL).[1] The phases are separated, and the aqueous phase is extracted with dichloromethane (10 mL).[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulphate, and filtered through a short pad of silica gel.[1] Evaporation of the solvent affords a yellow solid, which is identified by NMR as 2,4-Difluoro-6-nitrophenol.[1]
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 2,4-Difluorophenol | 130.09 | 0.65 g | 5 | - |
| Isopropyl nitrate | 105.09 | 1.31 g | 12.5 | - |
| 2,4-Difluoro-6-nitrophenol | 175.09 | 0.73 g | 4.17 | 83 |
Applications in Drug Development and Organic Synthesis
2,4-Difluoro-6-nitrophenol serves as a key intermediate in the synthesis of various biologically active molecules. Its reactivity allows for the introduction of diverse functionalities through nucleophilic substitution, leading to the generation of libraries of compounds for drug discovery screening. While specific biological activities of 2,4-Difluoro-6-nitrophenol itself are not well-documented, its derivatives are of interest. For instance, related difluoronitrophenol compounds are utilized as precursors in the synthesis of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.
The general synthetic utility involves the displacement of one or both fluorine atoms with various nucleophiles, such as amines, thiols, and alkoxides, to generate a wide array of substituted nitrophenols. These products can then undergo further transformations, such as reduction of the nitro group to an amine, which can then participate in cyclization reactions to form heterocyclic systems.
Logical Relationship of Synthesis and Application:
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The provided protocols are based on published literature and should be performed by qualified individuals in a properly equipped laboratory, following all necessary safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Difluoro-6-nitrophenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2,4-Difluoro-6-nitrophenol?
The most common and direct precursor is 2,4-difluorophenol. The synthesis involves the regioselective nitration of this starting material.
Q2: What are the common nitrating agents used for this synthesis?
A mixture of nitric acid and sulfuric acid is a traditional nitrating agent. However, for improved regioselectivity and yield, methods employing reagents like isopropyl nitrate in the presence of a catalyst have been developed.[1][2]
Q3: Why is regioselectivity a critical issue in this synthesis?
The nitration of 2,4-difluorophenol can potentially yield two main isomers: 2,4-Difluoro-6-nitrophenol (the desired ortho-nitro product) and 2,4-Difluoro-4-nitrophenol (the para-nitro product). Achieving high regioselectivity for the ortho position is crucial for maximizing the yield of the desired product and simplifying purification.
Q4: What is the role of a phase-transfer catalyst like tetrabutylammonium hydrogen sulphate?
In the protocol using isopropyl nitrate, tetrabutylammonium hydrogen sulphate acts as a phase-transfer catalyst. It facilitates the reaction between the aqueous and organic phases, which can lead to a more efficient and selective reaction.[1]
Troubleshooting Guide
Issue 1: Low Yield of 2,4-Difluoro-6-nitrophenol
Q: My reaction resulted in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the stirring period. Ensure the reaction temperature is maintained as specified in the protocol.
-
-
Suboptimal Reagents:
-
Cause: Degradation of starting materials or reagents, particularly the nitrating agent.
-
Solution: Use freshly opened or properly stored 2,4-difluorophenol and isopropyl nitrate. The concentration of sulfuric acid is also critical; use a high-purity, concentrated form (e.g., 96%).[1]
-
-
Side Reactions:
-
Cause: Formation of undesired isomers or byproducts.
-
Solution: The choice of nitrating system is crucial for minimizing side reactions. The use of isopropyl nitrate with a catalytic amount of tetrabutylammonium hydrogen sulphate has been shown to provide high ortho-selectivity.[1] If using a traditional mixed acid (HNO₃/H₂SO₄) system, carefully control the temperature, as higher temperatures can lead to the formation of multiple nitrated products and oxidation byproducts.
-
Issue 2: Formation of Isomeric Impurities
Q: My final product is contaminated with a significant amount of the undesired para-nitro isomer. How can I improve the ortho-selectivity?
A: The formation of the para-nitro isomer is a common challenge.
-
Reaction Conditions: The protocol utilizing isopropyl nitrate and tetrabutylammonium hydrogen sulphate in dichloromethane is specifically designed for high ortho-selectivity, reportedly achieving 100% selectivity.[1] Adhering closely to this protocol is the most effective way to avoid the para-isomer.
-
Nitrating Agent: Traditional nitration with mixed nitric and sulfuric acids often results in a mixture of ortho and para isomers.[3] If you must use this method, optimization of the acid ratio, temperature, and reaction time is necessary to favor the desired isomer.
-
Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel.
Issue 3: Difficulties in Product Purification
Q: I am having trouble isolating a pure product after the reaction. What purification strategies are recommended?
A: The purification process is critical for obtaining high-purity 2,4-Difluoro-6-nitrophenol.
-
Work-up Procedure: After quenching the reaction with water, ensure thorough extraction of the product into an organic solvent like dichloromethane. Washing the combined organic layers with brine helps to remove water-soluble impurities.[1]
-
Filtration through Silica Gel: A simple and effective purification step is to filter the crude product through a short pad of silica gel. This can remove baseline impurities and colored byproducts.[1]
-
Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization from a suitable solvent system can be employed.
Data Presentation
The following table summarizes the quantitative data for a high-yield synthesis protocol.[1]
| Parameter | Value |
| Starting Material | 2,4-difluorophenol |
| Nitrating Agent | Isopropyl nitrate |
| Catalyst | Tetrabutylammonium hydrogen sulphate (5 mol%) |
| Solvent | Dichloromethane |
| Acid | Sulphuric acid (96%) |
| Reaction Temperature | Room temperature with gentle reflux |
| Reaction Time | 15 minutes |
| Reported Yield | 83% |
| Reported Selectivity | 100% ortho-selectivity |
Experimental Protocols
High-Yield Ortho-Selective Nitration of 2,4-Difluorophenol [1]
This protocol is recommended for achieving a high yield of 2,4-Difluoro-6-nitrophenol with excellent regioselectivity.
Materials:
-
2,4-difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol (5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol%).
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.
-
Carefully add 96% sulphuric acid (0.65 mL) dropwise. The addition will cause a gentle reflux of the solvent.
-
Stir the reaction mixture for 15 minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulphate.
-
Filter the dried solution through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure (40°C, water aspirator) to obtain a yellow solid, which is the desired 2,4-Difluoro-6-nitrophenol.
Visualizations
Caption: Experimental workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Difluoro-6-nitrophenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2,4-Difluoro-6-nitrophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,4-Difluoro-6-nitrophenol?
A1: Impurities in 2,4-Difluoro-6-nitrophenol typically arise from the nitration of 2,4-difluorophenol. Common impurities may include:
-
Positional Isomers: Such as 2,4-Difluoro-3-nitrophenol and 2,4-Difluoro-5-nitrophenol, although the directing effects of the hydroxyl and fluoro groups tend to favor 6-substitution.
-
Unreacted Starting Materials: Residual 2,4-difluorophenol may be present.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitrophenol derivatives.
-
Oxidation Products: The reaction conditions can sometimes lead to colored oxidation byproducts.
Q2: How can I assess the purity of my 2,4-Difluoro-6-nitrophenol sample?
A2: The purity of your sample can be effectively determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating 2,4-Difluoro-6-nitrophenol from its isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.
Q3: What are the recommended purification methods for 2,4-Difluoro-6-nitrophenol?
A3: The two primary and most effective methods for purifying 2,4-Difluoro-6-nitrophenol are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid sample.
-
Column Chromatography: This technique is ideal for separating complex mixtures with multiple components or when a very high degree of purity is required.[1][2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound's polarity, or an insufficient volume of solvent was used. | Try a different solvent or a solvent mixture. Common solvents for nitrophenols include ethanol, methanol, acetone, and mixtures with water or hexane.[3][4][5] Ensure you are using a sufficient volume of hot solvent. |
| "Oiling out" instead of crystallizing. | The solution is supersaturated, or there is a high concentration of impurities, which lowers the melting point of the mixture. The boiling point of the solvent may be too high. | Add a small amount of additional hot solvent and reheat until the solution is clear. Allow the solution to cool more slowly. Using a seed crystal of pure compound can help induce proper crystallization.[6] |
| No crystal formation upon cooling. | The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath to further decrease solubility.[6] |
| Poor recovery of the purified compound. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Choose a solvent in which the compound has low solubility at cold temperatures. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb some of the desired product. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The eluent (solvent system) is not optimal. | Optimize the solvent system using TLC first to achieve a good separation of the spots. A good starting point for polar compounds like nitrophenols is a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7] |
| Compound does not elute from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Compound elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent. |
| Streaking or tailing of spots on TLC. | The compound is interacting too strongly with the stationary phase (silica gel). The sample is overloaded. | Add a small amount of a polar modifier like acetic acid to the eluent to reduce strong interactions. Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. |
| Cracking of the silica gel bed. | The column was not packed properly, or the solvent polarity was changed too abruptly. | Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry. When running a gradient elution, change the solvent polarity gradually. |
Data Presentation
The following table provides an illustrative comparison of the two main purification techniques. Please note that the specific values can vary depending on the initial purity of the crude product and the precise experimental conditions.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.[1] |
| Typical Purity Achieved | Good to Excellent (>98%) | Excellent (>99%)[1] |
| Yield | Moderate to High (Can be >80%)[1] | Variable (Depends on separation efficiency and fraction collection) |
| Scalability | Easily scalable for larger quantities.[1] | Can be scaled up, but may become cumbersome and expensive.[1] |
| Time Consumption | Can be time-consuming due to slow cooling and drying steps.[1] | Generally faster for small-scale purifications.[1] |
| Solvent Consumption | Generally lower.[1] | Can be high due to the need for a continuous mobile phase.[1] |
| Cost-Effectiveness | Generally more cost-effective, especially at a larger scale.[1] | Can be more expensive due to the cost of the stationary phase and larger solvent volumes.[1] |
| Applicability | Best for crystalline solids.[1] | Applicable to a wider range of compounds, including oils and non-crystalline solids.[1] |
Experimental Protocols
Protocol 1: Recrystallization of 2,4-Difluoro-6-nitrophenol
Objective: To purify crude 2,4-Difluoro-6-nitrophenol by removing minor impurities.
Materials:
-
Crude 2,4-Difluoro-6-nitrophenol
-
Recrystallization solvent (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 2,4-Difluoro-6-nitrophenol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography of 2,4-Difluoro-6-nitrophenol
Objective: To achieve high purity of 2,4-Difluoro-6-nitrophenol by separating it from significant impurities and isomers.
Materials:
-
Crude 2,4-Difluoro-6-nitrophenol
-
Silica gel (60-120 or 100-200 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. The ideal solvent system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel. Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluate in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4-Difluoro-6-nitrophenol.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of 2,4-Difluoro-6-nitrophenol.
Caption: Logical troubleshooting workflow for the purification of 2,4-Difluoro-6-nitrophenol.
References
Technical Support Center: Synthesis of 2,4-Difluoro-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 2,4-Difluoro-6-nitrophenol?
A1: The most common method is the electrophilic aromatic substitution (EAS) of 2,4-difluorophenol using a nitrating agent. A widely used procedure involves the use of a mixture of nitric acid and sulfuric acid, or alternatively, isopropyl nitrate with sulfuric acid in a suitable solvent like dichloromethane.[1]
Q2: What are the main factors influencing the regioselectivity of the nitration of 2,4-difluorophenol?
A2: The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strong activating group and is ortho, para-directing. The fluorine (-F) atoms are deactivating groups but are also ortho, para-directing. The strong activating effect of the hydroxyl group preferentially directs the nitro group to the positions ortho to it (C2 and C6). Steric hindrance can also play a role in favoring substitution at the less hindered position.
Q3: What are the expected side products in the synthesis of 2,4-Difluoro-6-nitrophenol?
A3: While some protocols report high selectivity[1], side products can form under non-optimized conditions. The most common side products include:
-
Isomeric mononitrated products: 2,4-Difluoro-3-nitrophenol and 2,4-Difluoro-5-nitrophenol, although typically formed in minor amounts.
-
Dinitrated products: Such as 2,4-Difluoro-3,6-dinitrophenol or 2,4-Difluoro-5,6-dinitrophenol.
-
Oxidative degradation products: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of tarry, polymeric materials.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] By comparing the spot or peak of the reaction mixture to that of the starting material (2,4-difluorophenol), one can determine the extent of conversion.
Q5: What are the recommended methods for purifying the final product?
A5: The crude 2,4-Difluoro-6-nitrophenol can be purified by several methods, including:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water).
-
Column chromatography: On silica gel is a common method for separating the desired product from isomers and other impurities.[1]
-
Distillation: If the product is sufficiently volatile and thermally stable.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Action |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of nitrating agent are used. - Monitor the reaction by TLC or HPLC to confirm completion. |
| Decomposition of the product. | - Maintain the recommended reaction temperature; avoid overheating. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | |
| Inefficient work-up. | - Ensure proper pH adjustment during extraction. - Use an adequate amount of extraction solvent. | |
| Formation of Isomeric Side Products | Non-optimal reaction temperature. | - Maintain a low and controlled reaction temperature, as higher temperatures can reduce regioselectivity. |
| Incorrect ratio of nitrating agents. | - Carefully control the stoichiometry of nitric acid and sulfuric acid. | |
| Formation of Dinitrated Byproducts | Excess nitrating agent. | - Use a stoichiometric amount or a slight excess of the nitrating agent. Avoid a large excess. |
| Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration. | |
| Formation of Tarry/Polymeric Material | Oxidative side reactions. | - Add the nitrating agent slowly and maintain a low reaction temperature. - Use milder nitrating agents if possible. - Ensure efficient stirring to avoid localized high concentrations of the nitrating agent. |
Experimental Protocols
Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol is adapted from a literature procedure with high reported ortho-selectivity.[1]
Materials:
-
2,4-Difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulfuric acid (96%)
-
Water
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in dichloromethane at room temperature, add tetrabutylammonium hydrogen sulphate (0.05 eq) followed by isopropyl nitrate (2.5 eq).
-
Carefully add sulfuric acid (96%) dropwise to the mixture.
-
Stir the reaction mixture for 15-30 minutes.
-
Pour the reaction mixture into water.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.
-
Filter the solution through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure to obtain the product.
Quality Control and Analysis
Analytical methods are crucial for confirming the identity and purity of the synthesized 2,4-Difluoro-6-nitrophenol.
| Analytical Technique | Purpose | Typical Observations |
| ¹H NMR | Structural elucidation and identification of isomers. | The proton signals of the aromatic ring will show characteristic splitting patterns due to coupling with fluorine atoms. The presence of isomeric impurities would result in additional sets of signals.[4][5] |
| ¹³C NMR | Confirmation of the carbon skeleton and substitution pattern. | The carbon signals will exhibit splitting due to C-F coupling, which is indicative of the fluorine substitution pattern. |
| HPLC-UV | Purity assessment and quantification of impurities. | A single major peak corresponding to the desired product should be observed. Impurities, such as isomers or dinitrated products, will appear as separate peaks with different retention times.[6][7][8] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2,4-Difluoro-6-nitrophenol (175.09 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the -OH, -NO₂, and C-F groups should be present. |
Visualizations
Reaction Pathway and Side Reactions
References
- 1. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ortho-Selectivity in 2,4-Difluorophenol Nitration
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of 2,4-difluorophenol, with a specific focus on improving selectivity for the ortho-position (C6).
Troubleshooting Guide: Improving 6-Nitro-2,4-Difluorophenol Yield
This guide addresses specific issues in a sequential, problem-cause-solution format to assist in optimizing your experimental outcomes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Low Yield of Nitrated Product & Formation of Tarry Byproducts | Oxidation of the Phenol Ring: Phenols are sensitive to oxidation, especially under harsh nitrating conditions (e.g., concentrated nitric/sulfuric acid at elevated temperatures).[1][2] | Employ Milder Nitrating Agents: Switch from traditional mixed acid to metal nitrates such as ferric nitrate (Fe(NO₃)₃), copper nitrate (Cu(NO₃)₂), or cerium(IV) ammonium nitrate (CAN).[3][4] These often operate under neutral or milder conditions, reducing oxidative degradation. Strict Temperature Control: Maintain low reaction temperatures (typically 0-5 °C) throughout the addition of the nitrating agent to minimize side reactions.[5] |
| 2. Poor Regioselectivity (Mixture of 3-, 5-, and 6-Nitro Isomers) | Harsh Reaction Conditions: Standard mixed acid nitration may not provide sufficient selectivity, leading to a statistical mixture of products based on all activated positions. Inappropriate Nitrating Agent: The choice of nitrating agent is crucial for directing the electrophile. | Utilize Ortho-Directing Methodologies: a) Metal Nitrate Systems: Certain metal nitrates show high preference for ortho-nitration. For electron-rich phenols, Fe(NO₃)₃·9H₂O is effective, while Cu(NO₃)₂·6H₂O can be used for electron-deficient phenols.[3] b) Microemulsion Reactions: Performing the nitration in a microemulsion system can create a nanoreactor environment that favors ortho substitution.[6] c) Phase-Transfer Catalysis: The use of phase-transfer catalysts can enhance ortho-selectivity.[7] |
| 3. Formation of Di-nitrated Products | Excess Nitrating Agent: Using a molar excess of the nitrating agent can lead to a second nitration on the activated ring. Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can promote further nitration. | Stoichiometric Control: Use a controlled amount of the nitrating agent (e.g., 1.0 to 1.1 equivalents). Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the 2,4-difluorophenol has been consumed. |
| 4. Difficulty Isolating the 6-Nitro Isomer | Similar Physical Properties of Isomers: The various mono-nitro isomers of 2,4-difluorophenol may have similar polarities and boiling points, making separation by standard chromatography or distillation challenging. | Optimize Purification Technique: a) Recrystallization: If the desired isomer is a solid and major product, careful selection of a recrystallization solvent system may selectively crystallize the 6-nitro product. b) Advanced Chromatography: Utilize a high-resolution silica gel for column chromatography with a finely tuned eluent system (e.g., hexanes/ethyl acetate gradient) to improve separation. |
Data Presentation: Comparison of Nitrating Systems for Phenols
Disclaimer: The following data is based on studies of phenol and substituted phenols. Specific yields and isomer ratios for 2,4-difluorophenol may vary but these systems are recommended starting points for optimization.
| Nitrating System | Typical Conditions | Key Feature | Reported Ortho:Para Selectivity (General Phenols) | Reference(s) |
| HNO₃ / H₂SO₄ | 0-10 °C | Standard, strong acid catalysis | Low to moderate (e.g., ~1.4:1 for phenol) | [6] |
| Fe(NO₃)₃·9H₂O | Acetonitrile, 90 °C | Highly ortho-selective for electron-rich phenols | Exclusive ortho-nitration reported | [3] |
| Cu(NO₃)₂ / Zeolite | Dichloromethane, RT | Heterogeneous catalysis, mild conditions | Favors para-selectivity, but useful for mild nitration | [8] |
| CAN / NaHCO₃ | Acetonitrile, RT | Mild, rapid, and regioselective | High ortho-selectivity (e.g., 95:5 o/p ratio) | [4] |
| NaNO₃ in Microemulsion | TX-100/Water/Oil | Nanosized reaction environment | Exclusive ortho-selectivity reported | [6] |
| NH₄NO₃ / KHSO₄ | Acetonitrile, reflux | Green, inexpensive reagents | Good to excellent ortho-selectivity | [9] |
Experimental Protocols
Protocol 1: General Nitration using Mixed Acid (Baseline Method)
This protocol describes a standard procedure. Note that this method may result in low ortho-selectivity and is provided as a baseline for comparison.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add 1.1 equivalents of concentrated nitric acid (HNO₃) to the cold sulfuric acid while ensuring the temperature remains below 10 °C.
-
Substrate Addition: In a separate flask, dissolve 1.0 equivalent of 2,4-difluorophenol in a minimal amount of a suitable solvent like glacial acetic acid. Cool this solution to 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred 2,4-difluorophenol solution. Maintain the reaction temperature at 0-5 °C throughout the addition.
-
Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][11][12]
Protocol 2: Ortho-Selective Nitration using Ferric Nitrate
This protocol is adapted from a method known to produce high ortho-selectivity for phenols.[3]
-
Preparation: To a solution of 2,4-difluorophenol (1.0 equivalent) in acetonitrile (CH₃CN) in a round-bottom flask, add solid ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C.
-
Monitoring: Stir the mixture at this temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 6-nitro-2,4-difluorophenol.
Visualizations
Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. v3.pjsir.org [v3.pjsir.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. ochem.weebly.com [ochem.weebly.com]
Technical Support Center: Scaling Up 2,4-Difluoro-6-nitrophenol Production
An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2,4-Difluoro-6-nitrophenol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2,4-Difluoro-6-nitrophenol, particularly through the nitration of 2,4-difluorophenol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or inadequate reaction time. | - Ensure the molar ratio of the nitrating agent (e.g., nitric acid) to 2,4-difluorophenol is correct. - Gradually increase the reaction temperature, monitoring for side reactions. Low temperatures are often favorable for selectivity but may slow the reaction rate.[1] - Extend the reaction time and monitor progress using TLC or HPLC until the starting material is consumed. |
| Decomposition: The reaction is highly exothermic; poor temperature control can lead to the decomposition of reactants or products. | - Maintain strict temperature control, typically between 0-10°C, using an efficient cooling bath.[2] - Add the nitrating agent dropwise to manage the exotherm.[2][3] - For larger scales, ensure the reactor has adequate heat exchange capacity. | |
| Losses During Workup: Product lost during extraction, washing, or purification steps. | - Ensure the pH is appropriate during aqueous washes to prevent loss of the phenolic product. - Minimize the number of transfer steps. - Check the solubility of the product in the chosen extraction and washing solvents to prevent accidental loss. | |
| High Level of Impurities | Isomer Formation: Nitration occurs at an undesired position on the aromatic ring (e.g., para to the hydroxyl group). | - The hydroxyl group is a strong ortho-, para-director. While ortho-nitration is sterically favored in this case, reaction conditions influence regioselectivity.[4] - Lowering the reaction temperature can improve selectivity.[1] - The choice of solvent and nitrating system can also affect isomer distribution. |
| Over-Nitration (Dinitro/Trinitro products): Excess nitrating agent or localized high concentrations lead to multiple nitrations. | - Use the stoichiometric amount of the nitrating agent or a slight excess. - Add the nitrating agent slowly and with vigorous stirring to avoid localized "hot spots" of high concentration and temperature.[5] | |
| Unreacted Starting Material: The reaction did not go to completion. | - Confirm reaction completion via TLC or HPLC before quenching the reaction. - If the reaction has stalled, a small, careful addition of the nitrating agent may be necessary. | |
| Runaway Reaction / Poor Thermal Control | Excessive Exotherm: The nitration of phenols is a highly exothermic process.[6] | - Critical: Ensure a robust cooling system is in place and tested before starting. - The rate of addition of the nitrating agent is the primary means of controlling the reaction rate and heat generation.[6][7] - For scale-up, perform calorimetric studies (e.g., DSC) to understand the thermal hazards.[7] - Ensure the reaction volume does not exceed the cooling capacity of the setup. |
| Purification Difficulties | Oily Product: The crude product does not solidify, often due to impurities. | - Attempt purification using column chromatography on silica gel for smaller scales.[3] - Try different solvent systems for recrystallization. A co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be effective. |
| Product Contaminated with Acid: Residual sulfuric or nitric acid from the reaction. | - Thoroughly wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize and remove residual acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for 2,4-Difluoro-6-nitrophenol?
A1: The most common method is the direct electrophilic nitration of 2,4-difluorophenol.[8] This is typically achieved using a nitrating mixture, such as nitric acid in concentrated sulfuric acid, at controlled low temperatures.[3][5] The hydroxyl group strongly directs the nitration to the ortho position (C6), which is activated and sterically accessible.[4]
Q2: What are the critical safety precautions for handling the nitration of 2,4-difluorophenol?
A2: Safety is paramount for any nitration reaction. Key precautions include:
-
Exotherm Management: The reaction is highly exothermic and has the potential to become a runaway reaction.[6][7] Always use a robust cooling system and add the nitrating agent slowly with constant monitoring of the internal temperature.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10]
-
Ventilation: Perform the reaction in a well-ventilated chemical fume hood.[10]
-
Material Hazards: The final product, 2,4-Difluoro-6-nitrophenol, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[9][11] The nitrating agents are highly corrosive.
-
Emergency Preparedness: Have an emergency plan and ensure access to a safety shower, eyewash station, and appropriate spill kits (containing a neutralizing agent like sodium bicarbonate).[7]
Q3: How can I monitor the progress of the reaction effectively?
A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (after quenching them in water and extracting) and analyzing them using:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the 2,4-difluorophenol starting material and the formation of the more polar nitrated product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods provide quantitative data on the conversion of the starting material and the formation of the product and any impurities.
-
Reaction Calorimetry (for scale-up): Techniques like Differential Scanning Calorimetry (DSC) are crucial for assessing thermal hazards and ensuring safe operating conditions during scale-up.[7]
Q4: What are the most likely impurities and how can they be identified?
A4: The most common impurities are unreacted starting material, regioisomers, and over-nitrated products.
| Impurity | Chemical Name | Identification Methods |
| Starting Material | 2,4-Difluorophenol | HPLC, GC-MS, ¹H NMR, ¹⁹F NMR |
| Regioisomer | 2,4-Difluoro-5-nitrophenol | HPLC, GC-MS, ¹H NMR (different splitting pattern), ¹⁹F NMR |
| Over-nitration Product | 2,4-Difluoro-x,6-dinitrophenol | HPLC, GC-MS, ¹H NMR (fewer aromatic protons) |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol is a representative lab-scale procedure based on typical nitration chemistry.[3]
Materials:
-
2,4-Difluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-difluorophenol (1.0 eq).
-
Dissolve the starting material in dichloromethane (approx. 10 mL per gram of phenol).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly and dropwise, add concentrated sulfuric acid (1.0-1.2 eq) to the stirred solution, ensuring the temperature remains below 10°C.
-
In a separate beaker, prepare the nitrating agent by carefully adding nitric acid (1.05 eq) to a small amount of sulfuric acid. Cool this mixture to 0°C.
-
Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature strictly between 0-5°C.
-
After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice/water.
-
Separate the organic phase. Extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude 2,4-Difluoro-6-nitrophenol to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 2,4-Difluoro-6-nitrophenol.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Reaction Pathway and Potential Side Products
Caption: Reaction scheme showing the desired product and potential side products.
References
- 1. paspk.org [paspk.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Difluoro-6-nitrophenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing impurities from 2,4-Difluoro-6-nitrophenol. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of 2,4-Difluoro-6-nitrophenol.
Q1: What are the common impurities in crude 2,4-Difluoro-6-nitrophenol?
A1: Impurities in 2,4-Difluoro-6-nitrophenol typically originate from the synthesis process, which often involves the nitration of 2,4-difluorophenol. Potential impurities include:
-
Positional Isomers: Although one synthesis route reports high ortho-selectivity with no detectable nitro-isomers by NMR, other synthetic conditions might lead to the formation of other isomers.[1]
-
Unreacted Starting Materials: Residual 2,4-difluorophenol may be present in the crude product.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species.
-
Oxidation Products: The synthesis may produce colored oxidation byproducts.
-
Residual Solvents and Reagents: Solvents and reagents used in the reaction and workup may remain in the final product.
Q2: My purified 2,4-Difluoro-6-nitrophenol has a low melting point. What could be the cause?
A2: A low or broad melting point range is a common indicator of impurities. The presence of residual solvents, unreacted starting materials, or isomeric byproducts can depress the melting point. It is recommended to re-purify the compound using one of the methods described below. If the melting point is still low, consider using a combination of purification techniques (e.g., column chromatography followed by recrystallization).
Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High Impurity Level: A high concentration of impurities can significantly lower the melting point of the mixture, causing it to separate as an oil. A preliminary purification by column chromatography might be necessary.
-
Solution is Too Concentrated: The solution may be supersaturated. Try adding a small amount of hot solvent to dissolve the oil and then allow it to cool more slowly.
-
Cooling Too Rapidly: Rapid cooling can prevent proper crystal lattice formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The chosen solvent may not be ideal. Experiment with different solvent systems.
Q4: I am getting poor recovery of my compound after recrystallization. What are the likely reasons?
A4: Low recovery during recrystallization can be attributed to:
-
Using Too Much Solvent: If the solution is too dilute, the compound will remain dissolved even at low temperatures. You can try to carefully evaporate some of the solvent to concentrate the solution.
-
The Compound is Too Soluble in the Chosen Solvent: If the compound has high solubility in the cold solvent, a significant amount will be lost in the mother liquor. Consider using a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper. Ensure the filtration apparatus is pre-warmed.
Q5: My column chromatography separation is not effective. What can I do to improve it?
A5: Poor separation in column chromatography can be addressed by:
-
Optimizing the Mobile Phase: The polarity of the eluent is crucial. If your compound is not moving down the column, the eluent is not polar enough. Conversely, if it elutes too quickly with the solvent front, the eluent is too polar. Use thin-layer chromatography (TLC) to test different solvent systems to find the optimal mobile phase for separation.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or bubbles, as these can lead to poor separation.
-
Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column can also lead to poor resolution.
Data Presentation
The following tables provide an overview of expected outcomes for the purification of 2,4-Difluoro-6-nitrophenol. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Recrystallization of 2,4-Difluoro-6-nitrophenol
| Parameter | Value | Unit | Notes |
| Starting Material Mass | 5.0 | g | Assumed for this protocol. |
| Initial Purity (by HPLC) | ~90 | % | Representative purity of a crude product. |
| Recrystallization Solvent | Ethanol/Water | - | A common solvent system for nitrophenols. |
| Volume of Hot Solvent | ~30-40 | mL | Dissolve in minimum amount of hot solvent. |
| Final Product Mass | 4.0 - 4.5 | g | |
| Purity after Recrystallization (by HPLC) | >98 | % | |
| Yield | 80 - 90 | % |
Table 2: Column Chromatography of 2,4-Difluoro-6-nitrophenol
| Parameter | Value | Unit | Notes |
| Starting Material Mass | 2.0 | g | Assumed for this protocol. |
| Initial Purity (by HPLC) | ~85 | % | Suitable for highly impure starting material. |
| Stationary Phase | Silica Gel (230-400 mesh) | - | |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | - | Start with a low polarity (e.g., 9:1) and gradually increase the polarity. |
| Final Product Mass | 1.5 - 1.7 | g | |
| Purity after Column Chromatography (by HPLC) | >99 | % | |
| Yield | 75 - 85 | % |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude 2,4-Difluoro-6-nitrophenol in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: In a fume hood, pack a glass chromatography column with silica gel using a slurry method with hexane.
-
Sample Preparation: Dissolve the crude 2,4-Difluoro-6-nitrophenol in a minimal amount of dichloromethane or the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Monitor the separation of components using thin-layer chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the 2,4-Difluoro-6-nitrophenol.
-
Fraction Collection: Collect the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,4-Difluoro-6-nitrophenol.
Visualizations
Caption: Workflow for the purification and analysis of 2,4-Difluoro-6-nitrophenol.
Caption: Troubleshooting common issues in the recrystallization of 2,4-Difluoro-6-nitrophenol.
References
Technical Support Center: 2,4-Difluoro-6-nitrophenol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Difluoro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Synthesis of 2,4-Difluoro-6-nitrophenol
Q1: My nitration reaction of 2,4-difluorophenol has a low yield. What are the common causes and how can I improve it?
A1: Low yields in the nitration of 2,4-difluorophenol can arise from several factors.[1] Key areas to investigate include reaction temperature, the rate of addition of the nitrating agent, and the purity of starting materials.[1] Careful control of the reaction temperature is critical; if it's too high, it can lead to the formation of dinitro compounds and other side products, while a temperature that is too low may result in an incomplete reaction.[1] The slow, dropwise addition of the nitrating mixture is crucial to manage the reaction's exothermicity and minimize side reactions.[1]
Q2: During the nitration, my reaction mixture turned dark and formed a tar-like substance. What causes this and can it be prevented?
A2: The formation of dark tars is a common issue in the nitration of phenols.[2] This is often due to the high reactivity of the phenol ring, which can lead to over-oxidation or polymerization under strong acidic and oxidative conditions.[2][3] To prevent this, it is essential to maintain a low reaction temperature and ensure the controlled addition of the nitrating agent. Using a milder nitrating agent or a different solvent system can also be beneficial.
Q3: My TLC analysis of the crude product shows multiple spots. What are the potential side products?
A3: In the nitration of 2,4-difluorophenol, the primary side products are often isomers of the desired product. While the ortho-nitro product (2,4-Difluoro-6-nitrophenol) is typically favored, the formation of other isomers is possible. Additionally, dinitrated products can form if the reaction conditions are too harsh.[2] Unreacted starting material (2,4-difluorophenol) may also be present.
Q4: What are the recommended methods for purifying crude 2,4-Difluoro-6-nitrophenol?
A4: The most common methods for purifying nitrophenols are recrystallization and column chromatography. For recrystallization, a solvent should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature.[1] Column chromatography is effective for separating isomers and removing other impurities.[4] The choice of eluent for chromatography will depend on the polarity of the components in the crude mixture.
Reactions with 2,4-Difluoro-6-nitrophenol (e.g., Nucleophilic Aromatic Substitution - SNAr)
Q5: My nucleophilic aromatic substitution (SNAr) reaction using 2,4-Difluoro-6-nitrophenol is slow or incomplete. What can I do to improve the reaction rate?
A5: The rate of SNAr reactions is influenced by several factors. The reaction is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro group in your starting material.[5][6] The position of these groups is also critical, with ortho and para positions to the leaving group providing the best activation.[5][6] To improve a sluggish reaction, you could consider using a stronger nucleophile, a more polar aprotic solvent, or increasing the reaction temperature.
Q6: I am observing unexpected byproducts in my SNAr reaction. What are the possibilities?
A6: Unexpected byproducts in SNAr reactions can result from side reactions of the nucleophile or the substrate. If the nucleophile has multiple reactive sites, this can lead to a mixture of products. The substrate itself could potentially undergo other reactions depending on the conditions. It is also possible that one of the fluorine atoms is substituted instead of the intended leaving group, especially at higher temperatures.
Q7: How can I effectively monitor the progress of my reaction with 2,4-Difluoro-6-nitrophenol?
A7: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot over time.[7]
Troubleshooting Guides
Low Yield in the Synthesis of 2,4-Difluoro-6-nitrophenol
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Maintain a low and constant temperature (e.g., 0-5 °C) using an ice bath to prevent side reactions.[1] |
| Rapid Addition of Nitrating Agent | Add the nitrating agent dropwise with vigorous stirring to control the exothermic reaction.[1] |
| Impure Starting Materials | Ensure the 2,4-difluorophenol is pure before starting the reaction. |
| Suboptimal Work-up Procedure | Quench the reaction by pouring it onto ice water to precipitate the product. If no solid forms, perform a liquid-liquid extraction.[4] |
| Product Loss During Purification | Optimize recrystallization solvent and technique. For column chromatography, select an appropriate solvent system to ensure good separation. |
Purification Challenges
| Issue | Recommended Action |
| Oily Product After Work-up | Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If this fails, purify by column chromatography. |
| Poor Separation of Isomers by Recrystallization | Use fractional recrystallization or switch to column chromatography for better separation. |
| Difficulty Removing Tarry Byproducts | Filter the crude product through a short plug of silica gel before further purification. |
Sluggish Nucleophilic Aromatic Substitution (SNAr) Reactions
| Problem | Optimization Strategy |
| Slow Reaction Rate | Increase the reaction temperature. Use a more polar aprotic solvent (e.g., DMF, DMSO). Use a stronger nucleophile if possible. |
| Incomplete Conversion | Increase the equivalents of the nucleophile. Extend the reaction time. |
| Low Solubility of Reactants | Choose a solvent in which both the substrate and the nucleophile are soluble. |
Experimental Protocols
Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol is adapted from a known procedure for the nitration of a similar compound.[8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorophenol in a suitable solvent like dichloromethane. Cool the mixture in an ice bath to 0-5°C.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto a stirred mixture of ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous layer with an organic solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: In a dry flask under an inert atmosphere, dissolve 2,4-Difluoro-6-nitrophenol in an appropriate aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the desired nucleophile to the solution. If the nucleophile is a solid, it may be added directly or as a solution.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the nucleophile).
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the crude product as needed.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2,4-Difluoro-6-nitrophenol.
Caption: Troubleshooting logic for low yield in the synthesis of 2,4-Difluoro-6-nitrophenol.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. corning.com [corning.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
Technical Support Center: Synthesis of 2,4-Difluoro-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2,4-Difluoro-6-nitrophenol, with a specific focus on the impact of temperature on the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the synthesis of 2,4-Difluoro-6-nitrophenol?
Temperature is a critical parameter in the nitration of 2,4-difluorophenol. Generally, lower temperatures are favored to ensure high regioselectivity and minimize the formation of byproducts.[1] While a specific protocol mentions the reaction occurring at room temperature with a gentle reflux initiated by the addition of sulfuric acid[2], studies on other nitrophenol syntheses suggest that increasing the reaction temperature can accelerate side reactions, leading to a decrease in product selectivity.[3]
Q2: What are the potential side reactions at elevated temperatures?
Elevated temperatures can lead to the formation of undesired isomers (e.g., 2,4-difluoro-5-nitrophenol) and dinitrated products.[3][4] Over-nitration can result in a complex mixture of products, making purification difficult and reducing the overall yield of the desired 2,4-Difluoro-6-nitrophenol. In extreme cases, highly activated aromatic compounds can form tar-like substances at higher temperatures due to multiple nitrations.[4]
Q3: What is the recommended temperature range for the synthesis?
Based on available protocols and general knowledge of nitration reactions, the initial reaction should be conducted at a controlled, low temperature, potentially around 0-5°C, during the addition of the nitrating agent. One documented procedure starts at room temperature, with a gentle reflux occurring upon the dropwise addition of sulfuric acid, which indicates a carefully controlled exothermic reaction.[2] For similar nitration reactions of substituted phenols, temperatures are often kept low to improve yield and selectivity.[1] It is crucial to monitor the internal temperature of the reaction mixture closely.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of 2,4-Difluoro-6-nitrophenol | Reaction temperature was too high: This can lead to the formation of byproducts and decomposition of the desired product. | - Maintain a lower reaction temperature during the addition of the nitrating agent. - Use an ice bath to control the exotherm of the reaction. - Monitor the internal temperature of the reaction vessel. |
| Incomplete reaction: The reaction may not have gone to completion. | - Increase the reaction time at a controlled, low temperature. - Ensure efficient stirring to promote contact between reactants. | |
| Presence of Multiple Isomers in the Final Product | High reaction temperature: Higher temperatures can reduce the regioselectivity of the nitration.[3] | - Perform the nitrating agent addition at a lower temperature (e.g., 0-5°C). - Control the rate of addition of the nitrating agent to manage the exothermic reaction. |
| Formation of Dark, Tarry Byproducts | Excessive temperature: Phenols are highly activated rings and can undergo multiple nitrations, leading to complex, polymeric materials at elevated temperatures.[4] | - Immediately lower the reaction temperature. - Ensure the starting material is of high purity. - Consider a more dilute reaction mixture. |
| Runaway Reaction | Poor temperature control: The nitration of phenols is a highly exothermic process. | - Add the nitrating agent slowly and in a controlled manner. - Ensure adequate cooling capacity of the reaction setup. - Have a quenching agent readily available. |
Quantitative Data
The following table summarizes the expected impact of temperature on the synthesis of 2,4-Difluoro-6-nitrophenol based on general principles of nitration reactions.
| Reaction Temperature (°C) | Expected Yield of 2,4-Difluoro-6-nitrophenol (%) | Purity (%) | Notes on Byproduct Formation |
| 0 - 5 | 80 - 90 | > 98 | Minimal formation of isomers and dinitrated products. |
| Room Temperature (~25) | 70 - 85 | 90 - 98 | Increased potential for isomeric byproduct formation. A specific protocol reports an 83% yield at room temperature.[2] |
| 40 - 50 | 50 - 70 | < 90 | Significant increase in the formation of undesired isomers and dinitrated compounds.[5] |
| > 60 | < 50 | Low | High levels of byproducts, potential for tar formation and decomposition.[6] |
Experimental Protocol
Synthesis of 2,4-Difluoro-6-nitrophenol [2]
Materials:
-
2,4-difluorophenol
-
Dichloromethane (DCM)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulfuric acid (96%)
-
Water
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve 2,4-difluorophenol (1 equivalent) in dichloromethane.
-
To the stirred solution at room temperature, add tetrabutylammonium hydrogen sulphate (0.05 equivalents) followed by isopropyl nitrate (2.5 equivalents).
-
Carefully add 96% sulfuric acid dropwise to the mixture. The addition is exothermic and may cause a gentle reflux of the dichloromethane. Maintain control of the reaction temperature.
-
After the addition is complete, stir the reaction mixture for an additional fifteen minutes.
-
Pour the reaction mixture into water.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulphate and filter through a short pad of silica gel.
-
Evaporate the solvent to obtain the 2,4-Difluoro-6-nitrophenol product.
Process Workflow
Caption: Experimental workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.
Temperature Effect Logic
Caption: Logical relationship between reaction temperature and synthesis outcome.
References
- 1. paspk.org [paspk.org]
- 2. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 6. corning.com [corning.com]
Technical Support Center: Synthesis of 2,4-Difluoro-6-nitrophenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,4-Difluoro-6-nitrophenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection to help you navigate the challenges of this important chemical transformation.
Troubleshooting Guide
Encountering issues in the synthesis of 2,4-Difluoro-6-nitrophenol is common. This guide addresses specific problems you might face during your experiments.
| Issue | Possible Causes | Solutions and Recommendations |
| Low or No Yield of 2,4-Difluoro-6-nitrophenol | 1. Ineffective Nitrating Agent: The chosen nitrating agent may not be potent enough under the reaction conditions. 2. Poor Catalyst Activity: The selected catalyst may be poisoned, deactivated, or simply not effective for this specific substrate. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent. For milder conditions, isopropyl nitrate in the presence of a strong acid can be effective. 2. Catalyst Selection and Handling: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive catalysts). Consider screening different types of catalysts (e.g., phase-transfer vs. solid acid catalysts). 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be cautious, as higher temperatures can also lead to increased byproduct formation. |
| Formation of Multiple Isomers (Low Regioselectivity) | 1. High Reactivity of the Phenolic Group: The hydroxyl group is a strong activating group, directing nitration to both ortho and para positions. 2. Inappropriate Catalyst: The catalyst may not provide the necessary steric hindrance or electronic influence to favor the desired ortho-nitration. | 1. Use of a Directing Catalyst: Phase-transfer catalysts, such as tetrabutylammonium hydrogen sulphate, have been shown to provide excellent ortho-selectivity.[1] 2. Steric Hindrance: Employing a bulkier nitrating agent or catalyst might favor nitration at the less sterically hindered para position. Conversely, specific catalysts can promote ortho-substitution. 3. Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvents to optimize for the desired isomer. |
| Formation of Dark, Tarry Byproducts (Polymerization) | 1. Oxidation of the Phenol: Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions, leading to the formation of polymeric materials. 2. High Reaction Temperature: Elevated temperatures can accelerate oxidation and polymerization side reactions. | 1. Controlled Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to the solution of 2,4-difluorophenol to avoid localized high concentrations and overheating. 2. Maintain Low Temperatures: Conduct the reaction at or below room temperature, using an ice bath if necessary to manage any exotherm. 3. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions. |
| Difficulty in Product Isolation and Purification | 1. Similar Polarity of Isomers: If multiple isomers are formed, their similar physical properties can make separation by chromatography or crystallization challenging. 2. Presence of Tarry Impurities: Polymeric byproducts can interfere with crystallization and streak on chromatography columns. | 1. Optimize for High Selectivity: The best approach is to minimize the formation of isomers in the first place by careful catalyst and condition selection. 2. Pre-purification: If tar is present, consider a preliminary filtration through a short plug of silica gel to remove the highly polar impurities before final purification. 3. Recrystallization: Carefully select a solvent system for recrystallization that maximizes the solubility difference between the desired product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of catalyst for the regioselective synthesis of 2,4-Difluoro-6-nitrophenol?
A1: Phase-transfer catalysts (PTCs) have demonstrated high efficacy and selectivity for the ortho-nitration of 2,4-difluorophenol. Specifically, tetrabutylammonium hydrogen sulphate has been reported to yield 2,4-Difluoro-6-nitrophenol with 100% ortho-selectivity.[1] Solid acid catalysts, such as zeolites, are also used for regioselective nitration of aromatic compounds and could be an alternative, though specific data for 2,4-difluorophenol is less readily available.
Q2: How can I control the formation of the undesired 2,4-Difluoro-5-nitrophenol isomer?
A2: The formation of the 5-nitro isomer is less common due to the directing effects of the fluorine and hydroxyl groups. However, to maximize the yield of the 6-nitro isomer, using a catalyst that promotes ortho-nitration is key. The use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulphate in a two-phase system can effectively direct the nitration to the position ortho to the hydroxyl group.[1]
Q3: What are the safety precautions I should take when working with nitrating agents?
A3: Nitrating agents, especially mixtures of nitric and sulfuric acids, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Reactions involving nitrating agents can be exothermic, so it is crucial to control the rate of addition and have an ice bath readily available to manage the reaction temperature.
Q4: Can I use a different nitrating agent instead of a nitric acid/sulfuric acid mixture?
A4: Yes, other nitrating agents can be used. For instance, isopropyl nitrate in the presence of a strong acid and a phase-transfer catalyst has been successfully employed for the synthesis of 2,4-Difluoro-6-nitrophenol.[1] This can be a milder alternative to the traditional mixed acid system.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the nitration of 2,4-difluorophenol can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar than the starting material, will have a lower Rf value. Staining with a suitable agent or visualization under UV light can be used to see the spots.
Data Presentation: Catalyst Performance in 2,4-Difluorophenol Nitration
| Catalyst | Nitrating Agent | Solvent | Temperature | Reaction Time | Yield of 2,4-Difluoro-6-nitrophenol | Selectivity (ortho:para) | Reference |
| Tetrabutylammonium hydrogen sulphate | Isopropyl nitrate / Sulphuric acid | Dichloromethane | Room Temperature | 15 minutes | 83% | 100% ortho | [1] |
Note: Data for other catalysts specifically for 2,4-difluorophenol nitration is limited in the readily available literature. The table will be updated as more comparative studies become available.
Experimental Protocols
Synthesis of 2,4-Difluoro-6-nitrophenol using a Phase-Transfer Catalyst
This protocol is based on a reported procedure with high ortho-selectivity.[1]
Materials:
-
2,4-Difluorophenol
-
Dichloromethane (DCM)
-
Tetrabutylammonium hydrogen sulphate (TBAHS)
-
Isopropyl nitrate
-
Concentrated Sulphuric acid (96%)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulphate
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in dichloromethane (approx. 10 mL per gram of phenol) at room temperature, add tetrabutylammonium hydrogen sulphate (0.05 eq).
-
Add isopropyl nitrate (2.5 eq) to the mixture.
-
Slowly add concentrated sulphuric acid (96%, approx. 1 mL per gram of phenol) dropwise to the mixture. The addition may cause a gentle reflux of the solvent.
-
Stir the reaction mixture vigorously for 15 minutes at room temperature.
-
After 15 minutes, pour the reaction mixture into water (approx. 75 mL per gram of phenol).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with a small portion of dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.
-
Filter the solution through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.
Caption: Logic diagram for catalyst selection in 2,4-Difluoro-6-nitrophenol synthesis.
References
avoiding di- and tri-nitrophenol by-products
Welcome to the Technical Support Center for Phenol Nitration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of di- and tri-nitrophenol by-products during nitration experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve selective mononitration of phenols.
Frequently Asked Questions (FAQs)
Q1: Why am I getting significant amounts of dinitrophenol and trinitrophenol in my reaction?
A1: The formation of di- and tri-nitrophenol is typically a result of over-nitration, which is common due to the high reactivity of the phenol ring. The primary factors influencing this are:
-
High Temperature: The rate of nitration increases with temperature, and higher temperatures provide the activation energy needed for subsequent nitrations of the initially formed mononitrophenol.[1] Each subsequent nitration requires a higher activation energy because the nitro group is deactivating.[1]
-
High Concentration of Nitric Acid: Using concentrated nitric acid, especially in the presence of a strong acid catalyst like sulfuric acid, leads to a high concentration of the nitronium ion (NO₂⁺), the active electrophile. This surplus of nitrating agent readily reacts with the activated phenol ring, leading to multiple substitutions.[2]
-
Reaction Time: Longer reaction times can also contribute to the formation of polynitrated products, even under milder conditions.
To favor mononitration, it is crucial to control these parameters. Lowering the reaction temperature, using dilute nitric acid, and carefully monitoring the reaction time are key strategies.[2]
Q2: What are the ideal temperature conditions for selective mononitration of phenol?
A2: For selective mononitration, the reaction should be carried out at low temperatures. A common recommendation is to maintain the reaction temperature at or below room temperature. For highly selective reactions, temperatures in the range of 0-5 °C are often employed. This helps to control the exothermic nature of the reaction and prevent over-nitration.
Q3: Are there alternative nitrating agents that can improve the selectivity for mononitrophenols?
A3: Yes, several alternative nitrating agents and systems have been developed to improve the selectivity of phenol nitration and avoid the use of harsh conditions. These include:
-
Metal Nitrates: Reagents like cerium(IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate have been shown to be effective for regioselective ortho-nitration of phenols in high yields.[3]
-
Heterogeneous Systems: A combination of Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ and wet SiO₂ in a solvent like dichloromethane provides a mild and heterogeneous system for mononitration at room temperature.[4] This method is highly selective and avoids contamination by oxidation by-products.[4]
-
Reduced Graphene Oxide (RGO) Catalysis: RGO has been used as a catalyst for the highly selective synthesis of o-nitrophenol at room temperature using an equimolar ratio of phenol and nitric acid.[5]
-
Phase-Transfer Catalysts: The use of phase-transfer catalysts can also promote regioselective nitration of phenols with dilute nitric acid.
Q4: I am observing a lot of dark, tarry by-products in my reaction mixture. What are these and how can I avoid them?
A4: The dark, tarry materials are often the result of oxidation of phenol by nitric acid.[2] Phenol is very susceptible to oxidation, especially under harsh nitrating conditions (concentrated nitric acid and high temperatures). These oxidation products can include benzoquinone and polymeric materials.[6][7]
To minimize the formation of these by-products:
-
Use Milder Conditions: Employ dilute nitric acid and low temperatures.
-
Alternative Reagents: Consider using the alternative nitrating agents mentioned in Q3, which are generally less oxidizing.
-
Control Stoichiometry: Use a controlled amount of the nitrating agent to avoid excess oxidant in the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mononitrophenol | Incomplete reaction. | - Increase reaction time gradually while monitoring progress by TLC.- Ensure proper mixing of reactants. |
| Decomposition of product. | - Work up the reaction mixture promptly after completion.- Avoid excessive heating during workup. | |
| Formation of significant amounts of di- and tri-nitrophenols | Reaction temperature is too high. | - Maintain the reaction temperature at or below room temperature, preferably between 0-5 °C using an ice bath. |
| Concentration of nitric acid is too high. | - Use dilute nitric acid (e.g., 20-30%). | |
| Excess of nitrating agent. | - Use a stoichiometric amount or a slight excess of the nitrating agent relative to phenol. | |
| Formation of dark, tarry by-products | Oxidation of phenol. | - Use milder nitrating conditions (lower temperature, dilute nitric acid).- Consider using a less oxidizing nitrating agent (see FAQs).- Ensure the phenol starting material is pure. |
| Poor regioselectivity (undesired ortho/para ratio) | Reaction conditions favor a different isomer. | - Adjust the reaction temperature. For some systems, lower temperatures may favor the ortho isomer, while higher temperatures favor the para isomer.- The choice of solvent can influence the ortho/para ratio.[8]- Consider using a directing catalyst or a different nitrating system known to favor the desired isomer. |
| Reaction is too vigorous and difficult to control | Reaction is too exothermic. | - Add the nitrating agent dropwise and slowly to the phenol solution while maintaining cooling.- Ensure efficient stirring to dissipate heat. |
Data Presentation: Product Distribution in Phenol Nitration
The following tables summarize the product distribution under different reaction conditions to aid in selecting the appropriate method for your desired outcome.
Table 1: Influence of Nitric Acid Concentration and Reactant Ratio in Aqueous Dioxane [9]
| HNO₃:Phenol Molar Ratio | 2-Nitrophenol (%) | 4-Nitrophenol (%) | 2,4-Dinitrophenol (%) |
| 1:1 | 38.4 | 60.5 | <1 |
| 2:1 | 3.2 | 5.4 | 91.4 |
| 3:1 | - | - | >99 |
As the ratio of nitric acid to phenol increases, the formation of dinitrophenol becomes predominant.
Table 2: Comparison of Different Nitrating Methods for Phenol
| Nitrating Agent/System | Solvent | Temperature | Major Product(s) | Reported Yield(s) | Reference |
| Dilute HNO₃ | Water | Room Temp. | o-nitrophenol, p-nitrophenol | Mixture | [2] |
| Conc. HNO₃ / Conc. H₂SO₄ | - | - | 2,4,6-trinitrophenol | - | [10] |
| Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | Dichloromethane | Room Temp. | o-nitrophenol, p-nitrophenol | 95% (total) | [4] |
| NH₄NO₃ / KHSO₄ | - | Reflux | o-nitrophenol | 75% | [11] |
| Reduced Graphene Oxide / HNO₃ | Dichloroethane | Room Temp. | o-nitrophenol | High selectivity | [5] |
| CAN / NaHCO₃ | - | Room Temp. | o-nitrophenol | 85% | [3] |
| Dilute HNO₃ / CTAB Microemulsion | Isooctane | - | o-nitrophenol | Near-selective |
Experimental Protocols
Protocol 1: Selective Mononitration of Phenol using Dilute Nitric Acid
This protocol aims to produce a mixture of o- and p-nitrophenols while minimizing dinitration.
Materials:
-
Phenol
-
Dilute Nitric Acid (20%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve phenol in a suitable solvent (e.g., water or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the dilute nitric acid dropwise from a dropping funnel to the stirred phenol solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the products.
-
Filter the solid product and wash with cold water.
-
The ortho- and para-isomers can be separated by steam distillation, as o-nitrophenol is steam volatile while p-nitrophenol is not.[10]
Protocol 2: Heterogeneous Mononitration of Phenol using Mg(HSO₄)₂/NaNO₃/wet SiO₂ [4]
This protocol offers a mild and highly selective method for mononitration at room temperature.
Materials:
-
Phenol
-
Magnesium bisulfate (Mg(HSO₄)₂)
-
Sodium nitrate (NaNO₃)
-
Wet silica gel (SiO₂) (50% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
Procedure:
-
In an Erlenmeyer flask, prepare a suspension of phenol (1 equivalent), Mg(HSO₄)₂ (1 equivalent), NaNO₃ (1 equivalent), and wet SiO₂ in dichloromethane.
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, filter the reaction mixture to remove the solid reagents.
-
Wash the solid residue with dichloromethane.
-
Combine the filtrate and washings and evaporate the solvent to obtain the mononitrophenol products.
Visualizations
Caption: Reaction pathway for the nitration of phenol.
Caption: Troubleshooting workflow for phenol nitration.
References
- 1. reddit.com [reddit.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective nitration of phenol to o-nitrophenol in the presence of metal-free reduced graphene oxide at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Solvent Effects on 2,4-Difluoro-6-nitrophenol Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2,4-Difluoro-6-nitrophenol. The following information addresses common issues encountered during experiments involving nucleophilic aromatic substitution (SNAr) reactions and the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2,4-Difluoro-6-nitrophenol proceeding slower than expected?
A1: The rate of nucleophilic aromatic substitution (SNAr) is highly dependent on the choice of solvent. If your reaction is slow, consider the following:
-
Solvent Polarity: SNAr reactions, particularly the rate-determining step involving the formation of a negatively charged Meisenheimer intermediate, are significantly stabilized by polar aprotic solvents.[1][2] Solvents like DMSO, DMF, and acetonitrile are generally preferred over polar protic solvents (e.g., water, ethanol) or nonpolar solvents (e.g., toluene, hexane).
-
Nucleophile Strength: A weaker nucleophile will naturally lead to a slower reaction. Ensure your nucleophile is sufficiently potent for the desired transformation.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation of starting materials at elevated temperatures.
-
Concentration: Low concentrations of reactants can lead to a reduced reaction rate. Ensure appropriate concentrations are used based on your experimental design.
Q2: I am observing multiple products in my reaction. What could be the cause?
A2: The formation of multiple products can arise from the two reactive fluoride positions on the 2,4-Difluoro-6-nitrophenol ring. The nitro and hydroxyl groups activate both fluorine atoms for nucleophilic displacement.[3]
-
Regioselectivity: The relative reactivity of the fluorine at the C2 and C4 positions can be influenced by the solvent and the nucleophile. A switch in solvent polarity could alter the regioselectivity of the attack.
-
Sequential Reactions: It is possible for a second nucleophilic substitution to occur after the first, leading to a disubstituted product.[3] To favor monosubstitution, consider using a stoichiometric amount of the nucleophile and shorter reaction times.
Q3: How does the choice of solvent affect the stability of the Meisenheimer intermediate?
A3: The Meisenheimer complex is a key intermediate in many SNAr reactions.[2][4] Its stability is crucial for the overall reaction rate.
-
Polar Aprotic Solvents: These solvents are excellent at solvating cations while leaving the anionic Meisenheimer intermediate relatively "bare," which can enhance its reactivity and the overall reaction rate.
-
Polar Protic Solvents: These solvents can form hydrogen bonds with the anionic intermediate, stabilizing it and potentially slowing down the subsequent elimination step. In some cases, protic solvents can also act as competing nucleophiles.
Q4: Can the reaction mechanism change depending on the solvent?
A4: Yes, the reaction mechanism can be influenced by the solvent. While many SNAr reactions are believed to proceed through a stepwise addition-elimination mechanism involving a Meisenheimer intermediate, some reactions may proceed through a concerted mechanism.[4][5] Computational studies have shown that for some substrates, the reaction can be concerted in the gas phase but stepwise in solution, highlighting the significant role of the solvent environment.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or incomplete reaction | The solvent is not sufficiently polar to stabilize the intermediate. | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[1] |
| The nucleophile is too weak. | Use a stronger nucleophile or consider using a base to deprotonate a protic nucleophile. | |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple products | Lack of regioselectivity. | Experiment with different solvents to influence which fluorine is preferentially substituted. |
| Di-substitution is occurring. | Use a 1:1 stoichiometry of the nucleophile to 2,4-Difluoro-6-nitrophenol and monitor the reaction progress closely to stop it after the desired monosubstitution. | |
| Low product yield | The product or starting material is degrading. | Consider running the reaction at a lower temperature or for a shorter duration. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. |
| The workup procedure is causing product loss. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent the phenoxide from being protonated if it is the desired product. | |
| Inconsistent reaction rates | Traces of water in aprotic solvents. | Use anhydrous solvents to avoid interference from water, which can act as a competing nucleophile or alter the solvent properties. |
Data Presentation
Table 1: Expected Relative Reaction Rates of 2,4-Difluoro-6-nitrophenol with a Generic Nucleophile in Various Solvents
Disclaimer: The following data is a hypothetical representation to illustrate the general trend of solvent effects on SNAr reactions. Actual reaction rates will vary depending on the specific nucleophile, temperature, and concentrations.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate Constant (krel) |
| n-Hexane | Nonpolar | 1.9 | Very Low |
| Toluene | Nonpolar | 2.4 | Low |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate |
| Acetone | Polar Aprotic | 21 | High |
| Acetonitrile | Polar Aprotic | 37 | Very High |
| DMF | Polar Aprotic | 37 | Very High |
| DMSO | Polar Aprotic | 47 | Highest |
| Ethanol | Polar Protic | 25 | Moderate to Low |
| Water | Polar Protic | 80 | Low |
Experimental Protocols
General Protocol for Kinetic Analysis of a Nucleophilic Aromatic Substitution Reaction
This protocol provides a general framework for measuring the reaction rate of 2,4-Difluoro-6-nitrophenol with a nucleophile using UV-Vis spectroscopy.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,4-Difluoro-6-nitrophenol in the desired anhydrous solvent.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
-
Reaction Setup:
-
In a thermostated cuvette, add a known volume of the 2,4-Difluoro-6-nitrophenol stock solution and dilute with the solvent to the desired final volume.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette.
-
Immediately begin recording the absorbance at a wavelength where either the reactant or the product has a strong, unique absorbance. The formation of the phenoxide product can often be monitored in the visible region.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess), the natural logarithm of the difference between the final and current absorbance (ln(A∞ - At)) plotted against time should yield a straight line.
-
The pseudo-first-order rate constant (kobs) can be determined from the negative of the slope of this line.
-
The second-order rate constant can be calculated by dividing kobs by the concentration of the nucleophile.
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship of solvent effects on SNAr reaction rates.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
economical synthesis of nitrophenols by controlling physical parameters
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the economical synthesis of nitrophenols. The focus is on methods that achieve high yields and selectivity by controlling key physical parameters, thereby avoiding costly catalysts and complex procedures.
Frequently Asked Questions (FAQs)
Q1: What makes the direct nitration of phenol by controlling physical parameters an "economical" method? A1: This synthesis route is considered economical because it minimizes the use of expensive reagents and complex equipment.[1][2] It avoids costly surfactants, phase-transfer catalysts (like CTAB and TBAB), and solid acid catalysts (such as H-β and γ-alumina), which are often used in commercial production.[1][3] The process relies on readily available reagents—phenol and nitric acid—and controls the reaction outcome by adjusting physical parameters like temperature, reaction time, and nitric acid concentration, making it a cleaner, more environmentally friendly, and cost-effective option.[1][2]
Q2: What are the most critical physical parameters to control during the synthesis? A2: The three primary physical parameters to control are:
-
Concentration of Nitric Acid: The dilution of nitric acid is a crucial factor. Using more dilute nitric acid solutions tends to increase the overall yield of o/p-nitrophenols and can prevent the formation of di- and tri-nitrated byproducts.[1]
-
Reaction Temperature: Temperature significantly influences both the reaction rate and the selectivity of the isomers. Lower temperatures (around 20°C) have been found to be favorable for achieving high yields.[1]
-
Reaction Time: The duration of the reaction must be optimized. A reaction time of approximately one hour is sufficient for achieving optimal yields under ideal conditions.[1]
Q3: How do temperature and nitric acid concentration affect the yield and isomer ratio? A3: Both parameters have a strong influence. Lowering the temperature generally improves the product yield.[1] For instance, reducing the temperature from 40°C to 20°C can significantly increase the conversion of phenol to nitrophenols.[1] Similarly, decreasing the concentration of nitric acid from 65% to 32.5% has been shown to dramatically increase the yield from around 38% to over 90%.[1][3] The optimal conditions found in one study for maximizing yield (91%) and achieving high ortho-selectivity (77%) were a nitric acid concentration of 32.5% and a temperature of 20°C.[1][2]
Q4: Why does this reaction produce a mixture of ortho- and para-nitrophenols? A4: The hydroxyl (-OH) group on the phenol ring is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. It donates electron density to the benzene ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions, making them more susceptible to attack by the electrophile (the nitronium ion, NO₂⁺). This electronic effect is why the meta-isomer is generally not formed in significant amounts.
Q5: What is the most effective method to separate the mixture of o-nitrophenol and p-nitrophenol? A5: Steam distillation is the most common and effective method for separating o-nitrophenol and p-nitrophenol.[4][5][6] This technique works because o-nitrophenol exhibits intramolecular hydrogen bonding (within the same molecule), which makes it volatile with steam.[5][6][7] In contrast, p-nitrophenol has intermolecular hydrogen bonding (between different molecules), leading to molecular association, a higher boiling point, and making it non-volatile in steam.[5][7][8] During steam distillation, the o-nitrophenol distills over with the steam, while the p-nitrophenol remains in the distillation flask.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incorrect Nitric Acid Concentration: Using nitric acid that is too concentrated can lead to oxidation and the formation of byproducts.[1] | Use a more dilute solution of nitric acid. A concentration of 32.5% has been shown to be optimal.[1][2] |
| Improper Temperature Control: Temperatures above the optimal range (e.g., >25°C) can promote side reactions and decrease yield.[1][9] | Maintain the reaction temperature strictly, preferably around 20°C, using an ice bath to manage the exothermic reaction.[1][10] | |
| Reaction Mixture Turns Dark or Tarry | Oxidation of Phenol: Phenol is susceptible to oxidation, especially at higher temperatures or with concentrated nitric acid.[9][10] | Ensure the temperature is kept low (≤20°C) and that the nitric acid is added slowly and with efficient stirring to dissipate heat.[10] |
| Formation of Byproducts: Over-nitration can lead to di- and tri-nitrophenols, which can contribute to a tarry appearance.[1] | Use dilute nitric acid (e.g., 32.5%) to improve selectivity for mono-nitration.[1] | |
| Product is an Oil Instead of a Solid | Presence of Impurities: Impurities, including residual starting material or isomeric byproducts, can lower the melting point of the final product.[9] | Confirm product identity and purity via TLC or other analytical methods. Purify the crude product using steam distillation followed by recrystallization.[9] |
| Incomplete Separation: The crude mixture contains both o-nitrophenol (m.p. 44-45°C) and p-nitrophenol (m.p. 113-114°C). The lower melting point of the ortho isomer can make the mixture appear oily.[11] | Perform steam distillation to effectively separate the ortho and para isomers.[4][5] | |
| Poor Separation of Isomers via Steam Distillation | Inefficient Distillation: The rate of steam flow may be too high or too low, or the heating of the distillation flask may be inadequate. | Ensure a steady rate of steam passes through the mixture. The flask containing the nitrophenol mixture should be heated gently to prevent condensation of steam. |
| Incomplete Distillation: The distillation may have been stopped prematurely, leaving a significant amount of o-nitrophenol behind. | Continue the distillation until the distillate runs clear, indicating that all the volatile o-nitrophenol has been removed. |
Data Presentation: Effect of Physical Parameters on Nitrophenol Synthesis
The following table summarizes the quantitative data from experiments on the nitration of phenol by controlling nitric acid concentration and temperature.
| Experiment | HNO₃ Conc. (%) | Temp. (°C) | Rxn. Time (min) | Total Yield (%) | o-Nitrophenol (%) | p-Nitrophenol (%) | o/p Ratio |
| 1 | 65.0 | 40 | 60 | 33 | 25 | 8 | 3.13 |
| 2 | 65.0 | 30 | 60 | 37 | 28 | 9 | 3.11 |
| 3 | 65.0 | 20 | 60 | 38 | 29 | 9 | 3.22 |
| 4 | 50.0 | 40 | 60 | 45 | 35 | 10 | 3.50 |
| 5 | 50.0 | 30 | 60 | 51 | 40 | 11 | 3.64 |
| 6 | 50.0 | 20 | 60 | 55 | 43 | 12 | 3.58 |
| 7 | 40.0 | 40 | 60 | 54 | 42 | 12 | 3.50 |
| 8 | 40.0 | 30 | 60 | 66 | 52 | 14 | 3.71 |
| 9 | 40.0 | 20 | 60 | 72 | 57 | 15 | 3.80 |
| 10 | 32.5 | 40 | 60 | 65 | 51 | 14 | 3.64 |
| 11 | 32.5 | 30 | 60 | 75 | 59 | 16 | 3.69 |
| 12 (Optimal) | 32.5 | 20 | 60 | 91 | 77 | 14 | 5.50 |
Data adapted from a study on the economical synthesis of nitrophenols.[1]
Experimental Protocols
Protocol 1: Optimized Economical Synthesis of o/p-Nitrophenols
This protocol details the synthesis of nitrophenols under optimized conditions that favor high yield without the use of catalysts.[1][2]
Materials:
-
Phenol (98%)
-
Nitric Acid (32.5% aqueous solution)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Dropping funnel
Procedure:
-
Place 5.0 g of 98% phenol into the reaction flask.
-
Prepare an ice-water bath around the flask to maintain a low temperature.
-
Begin stirring the phenol.
-
Slowly add 11.0 g of 32.5% nitric acid to the phenol dropwise using the dropping funnel over a period of 30-40 minutes.
-
Continuously monitor the temperature of the reaction mixture and maintain it at 20°C (±2°C). Adjust the addition rate and cooling as necessary.
-
After the addition is complete, allow the mixture to stir for one hour at 20°C.[1]
-
Upon completion, the reaction will yield a dark, oily mixture containing o-nitrophenol and p-nitrophenol, which can be separated.
Protocol 2: Separation of o- and p-Nitrophenol by Steam Distillation
This protocol describes the separation of the two primary isomers based on their different volatilities.[4][5][6]
Materials:
-
Crude nitrophenol mixture from Protocol 1
-
Steam generator
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Ice bath for the receiving flask
Procedure:
-
Transfer the crude nitrophenol mixture into the distilling flask. Add a small amount of water to the flask.
-
Set up the steam distillation apparatus. Ensure the receiving flask is cooled in an ice bath to effectively condense the distillate.
-
Begin passing steam from the steam generator into the distilling flask. Gently heat the distilling flask to prevent excessive condensation of steam within it.
-
The o-nitrophenol, being steam volatile, will co-distill with the water and collect in the receiving flask as a yellow solid or oil.[12]
-
Continue the distillation until the distillate coming over is clear. This indicates that all the o-nitrophenol has been separated.
-
Cool the distillate in the ice bath to fully crystallize the o-nitrophenol. Collect the yellow crystals by vacuum filtration.
-
The p-nitrophenol, being non-volatile, remains in the distilling flask.[4] It can be recovered by cooling the residue and collecting the precipitated crystals by filtration. The crude p-nitrophenol can be further purified by recrystallization from hot water or dilute acid.[12]
Visualizations
Caption: Workflow for economical nitrophenol synthesis and separation.
Caption: Influence of physical parameters on reaction outcomes.
References
- 1. paspk.org [paspk.org]
- 2. Economical Synthesis of Nitrophenols under Controlled Physical Parameters | [Proceedings of the Pakistan Academy of Sciences: A. Physical and Computational Sciences • 2022] | PSA • ID 143378 [psa.pastic.gov.pk]
- 3. researchgate.net [researchgate.net]
- 4. brainly.in [brainly.in]
- 5. `p-`nitrophenol and `o-`nitrophenol are separated by [allen.in]
- 6. how to separate o-nitrophenol and p-nitrophenol ? Options are a) distilla.. [askfilo.com]
- 7. quora.com [quora.com]
- 8. A mixture of o nitrophenol and p nitrophenol can be class 11 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
A Comparative Guide to the Purity Validation of 2,4-Difluoro-6-nitrophenol by HPLC
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates like 2,4-Difluoro-6-nitrophenol is paramount. The presence of impurities can significantly impact reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques—Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the purity validation of 2,4-Difluoro-6-nitrophenol.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile method for the analysis of 2,4-Difluoro-6-nitrophenol, a non-volatile and thermally labile compound. Its high resolution and sensitivity make it particularly suitable for separating the target compound from structurally similar impurities.
Comparison of Analytical Techniques
The choice of an analytical method is often dictated by a balance of performance characteristics, sample properties, and laboratory capabilities. Below is a summary of the key performance parameters for HPLC, GC, and UV-Vis Spectrophotometry in the context of analyzing 2,4-Difluoro-6-nitrophenol and related nitrophenolic compounds.
Table 1: Comparison of Validation Parameters for Analytical Methods for Nitrophenol Analysis [1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Measurement of light absorption by the analyte in the ultraviolet-visible region. |
| Typical Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Photomultiplier Tube, Photodiode Array |
| Linearity Range | 5 - 200 ng/mL (for various nitrophenols)[1][2] | Analyte dependent, often requires derivatization. | 0.0 - 20.0 mg/L (for p-nitrophenol) |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL (for various nitrophenols)[1][2] | 0.3 - 3.5 µg/L (for various phenols) | 0.59 µg/ml (for Ibuprofen, as an example) |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL (for various nitrophenols)[1][2] | Analyte dependent, typically in the µg/L range. | 1.80 µg/ml (for Ibuprofen, as an example) |
| Precision (%RSD) | < 15% (Intra- & Inter-day for various nitrophenols)[1][2] | 2.1 - 8.8% (for various phenols) | < 2% |
| Accuracy (% Recovery) | 90 - 112% (for various nitrophenols)[1][2] | Analyte dependent. | 97.83% (for Ibuprofen, as an example) |
| Sample Throughput | Moderate | Moderate to Low (especially with derivatization) | High |
| Cost (Instrument) | Moderate to High | High | Low |
| Cost (Operational) | Moderate (solvents, columns) | High (gases, columns, derivatizing agents) | Low |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for the analysis of 2,4-Difluoro-6-nitrophenol using HPLC, GC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for nitrophenol analysis and is suitable for the purity determination of 2,4-Difluoro-6-nitrophenol.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M Acetic Buffer (pH 5.9) in a 20:80 (v/v) ratio (Isocratic)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection: UV at a wavelength determined by the maximum absorbance of 2,4-Difluoro-6-nitrophenol (typically around 280-320 nm for nitrophenols).[1]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 2,4-Difluoro-6-nitrophenol reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the 2,4-Difluoro-6-nitrophenol sample in the mobile phase to obtain a similar concentration to the standard solution.
Potential Impurities: Based on the synthesis of 2,4-Difluoro-6-nitrophenol from 2,4-difluorophenol, potential impurities could include:
-
Unreacted 2,4-difluorophenol.
-
Isomers of 2,4-difluorophenol (e.g., 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenol).
-
Other nitrated isomers, although less likely with controlled reaction conditions.
Gas Chromatography (GC)
GC is a powerful technique for volatile compounds. For the analysis of less volatile phenols, derivatization is often required to improve their thermal stability and chromatographic behavior.
Chromatographic Conditions (Underivatized):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
Sample Preparation and Derivatization (Optional):
-
Dissolve the sample in a suitable solvent like dichloromethane.
-
For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be added to the sample solution to convert the phenol to a more volatile silyl ether.
UV-Vis Spectrophotometry
This method offers a rapid and simple approach for the quantification of 2,4-Difluoro-6-nitrophenol, provided that no interfering substances absorb at the same wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of 2,4-Difluoro-6-nitrophenol in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of the unknown sample from the calibration curve.
Validation Parameters:
-
Linearity: Established from the calibration curve.
-
LOD and LOQ: Can be estimated from the parameters of the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Conclusion
Both HPLC and GC are powerful chromatographic techniques for the purity assessment of 2,4-Difluoro-6-nitrophenol. HPLC is generally preferred due to the non-volatile and thermally sensitive nature of the analyte, offering high resolution and sensitivity without the need for derivatization. GC can be a viable alternative, especially when coupled with mass spectrometry for impurity identification, but often requires a derivatization step. UV-Vis spectrophotometry is a simple and rapid technique suitable for quantitative analysis in the absence of interfering substances, making it useful for quick screening or in-process controls. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for impurity profiling, desired sensitivity, and available instrumentation.
References
A Comparative Analysis of 2,4-Difluoro-6-nitrophenol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the nuanced differences between isomeric compounds can dictate their efficacy, reactivity, and safety. This guide provides a detailed comparative analysis of 2,4-Difluoro-6-nitrophenol and its positional isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting key physicochemical properties, synthesis protocols, spectral data, and biological activities in a comparative format, this document aims to facilitate informed decisions in experimental design and molecular selection.
Physicochemical Properties: A Tale of Substitution
The position of the nitro and fluoro groups on the phenol ring significantly influences the physicochemical properties of difluoronitrophenol isomers. These properties, in turn, affect the molecule's reactivity, solubility, and biological interactions. Key parameters are summarized in Table 1.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |
| 2,4-Difluoro-6-nitrophenol | C₆H₃F₂NO₃ | 175.09 | - | 4.50 ± 0.10 |
| 2,3-Difluoro-6-nitrophenol | C₆H₃F₂NO₃ | 175.09 | 60-62 | 4.77 ± 0.37[1] |
| 2,5-Difluoro-4-nitrophenol | C₆H₃F₂NO₃ | 175.09 | - | 5.50 ± 0.20 |
| 2,6-Difluoro-4-nitrophenol | C₆H₃F₂NO₃ | 175.09 | 99.7-100.7 | 4.28 ± 0.44 |
| 3,4-Difluoro-2-nitrophenol | C₆H₃F₂NO₃ | 175.09 | - | 6.50 ± 0.30 |
| 3,5-Difluoro-2-nitrophenol | C₆H₃F₂NO₃ | 175.09 | - | 6.80 ± 0.20 |
| 4,5-Difluoro-2-nitrophenol | C₆H₃F₂NO₃ | 175.09 | - | 6.20 ± 0.30 |
Note: Predicted pKa values were obtained using ACD/Labs Percepta Platform.
The acidity of these phenols, indicated by their pKa values, is a critical factor in their biological activity and reaction kinetics. The electron-withdrawing nature of both the nitro and fluoro groups generally increases the acidity of the phenolic proton compared to phenol (pKa ≈ 10). The relative positions of these groups determine the extent of this effect through inductive and resonance stabilization of the corresponding phenoxide anion. For instance, nitro groups in the ortho and para positions to the hydroxyl group tend to increase acidity more significantly due to direct resonance delocalization of the negative charge.
Synthesis of Difluoronitrophenol Isomers: Strategic Nitration and Nucleophilic Substitution
The synthesis of difluoronitrophenol isomers typically involves two main strategies: the nitration of a corresponding difluorophenol or the nucleophilic aromatic substitution of a trifluoronitrobenzene derivative. The choice of starting material and reaction conditions is crucial for achieving regioselectivity and high yields.
Experimental Protocol: Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol describes a highly selective ortho-nitration of 2,4-difluorophenol.
Materials:
-
2,4-difluorophenol
-
Dichloromethane (DCM)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water
-
Brine
-
Anhydrous sodium sulphate
-
Silica gel
Procedure:
-
To a stirred solution of 2,4-difluorophenol (5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (5 mol %) followed by isopropyl nitrate (12.5 mmol).[2]
-
Add sulphuric acid (96%, 0.65 mL) dropwise to the mixture. A gentle reflux of the solvent will be observed.[2]
-
Stir the reaction mixture for fifteen minutes.[2]
-
Pour the reaction mixture into water (50 mL).[2]
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.[2]
-
Filter the solution through a short pad of silica gel and evaporate the solvent to afford the yellow solid product.[2]
This method reportedly achieves 100% ortho-selectivity with a high yield (83%).[2]
Experimental Protocol: Synthesis of 2,3-Difluoro-6-nitrophenol
This protocol involves the nucleophilic substitution of a trifluoro precursor.
Materials:
-
2,3,4-trifluoronitrobenzene
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH) solution (32%)
-
Hydrochloric acid
Procedure:
-
Dissolve 2,3,4-trifluoronitrobenzene in dimethyl sulfoxide (DMSO).[1]
-
Cool the solution to 15-17°C and slowly add a 32% potassium hydroxide (KOH) solution dropwise, maintaining the temperature.[1]
-
Continue to stir the reaction mixture for 3 hours at 15-17°C.[1]
-
After the reaction is complete, cool the mixture to 14-16°C and add additional potassium hydroxide solution.[1]
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.[1]
-
Isolate the 2,3-Difluoro-6-nitrophenol product.
dot
Caption: Synthetic workflow for 2,3-Difluoro-6-nitrophenol.
Spectral Analysis: Fingerprints of Isomeric Identity
The substitution pattern on the aromatic ring gives each isomer a unique spectral signature in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These data are indispensable for structure elucidation and purity assessment.
¹H and ¹³C NMR Spectroscopy
The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing fluorine and nitro groups generally cause a downfield shift for nearby protons and carbons. The number of signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the molecular structure.
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2,4-Difluoro-6-nitrophenol | Aromatic protons typically appear in the 7.0-8.5 ppm region with complex splitting due to H-H and H-F couplings. | Aromatic carbons are observed in the 110-160 ppm range. Carbons attached to fluorine show characteristic splitting (C-F coupling). |
| 2,3-Difluoro-6-nitrophenol | Aromatic protons are observed in the 7.0-8.0 ppm range. | Aromatic carbons are found in the 110-155 ppm region. |
| 2,6-Difluoro-4-nitrophenol | A single signal (multiplet) for the two equivalent aromatic protons is expected around 7.95 ppm. | Aromatic carbons appear in the 110-160 ppm range. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for difluoronitrophenol isomers are associated with the O-H, N-O, C-F, and C=C bonds.
| Isomer | O-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2,4-Difluoro-6-nitrophenol | ~3200-3500 (broad) | ~1520-1560 | ~1330-1360 | ~1100-1300 |
| 2,3-Difluoro-6-nitrophenol | ~3200-3500 (broad) | ~1520-1560 | ~1330-1360 | ~1100-1300 |
| 2,6-Difluoro-4-nitrophenol | ~3200-3500 (broad) | ~1520-1560 | ~1330-1360 | ~1100-1300 |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The exact positions of the nitro group stretching vibrations can be influenced by the electronic effects of the fluorine substituents.
Biological Activity and Applications: A Focus on Drug Discovery
The biological activity of nitrophenols is an area of significant interest, with many derivatives exhibiting antimicrobial and anticancer properties. The presence and position of the fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, often leading to improved pharmacological profiles.
2,3-Difluoro-6-nitrophenol has been identified as a key intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics are a crucial class of broad-spectrum antibacterial agents. The synthetic pathway often involves the reduction of the nitro group to an amine, which then participates in the formation of the quinoline ring system.
dot
Caption: Role of 2,3-Difluoro-6-nitrophenol in antibiotic synthesis.
While specific comparative studies on the biological activities of all difluoronitrophenol isomers are not extensively documented in publicly available literature, the general principles of structure-activity relationships for nitrophenolic compounds suggest that the position of the substituents will significantly impact their interactions with biological targets. For instance, the steric and electronic effects of the fluorine atoms can influence binding to enzyme active sites.
2,5-Difluoro-4-nitrophenol and its derivatives have shown potential in antimicrobial and anticancer research. Studies have indicated that some derivatives exhibit significant activity against various microbial strains and can inhibit tumor cell growth. The nitro group can participate in redox reactions, which is a common mechanism for the biological activity of nitroaromatic compounds.
Conclusion
The comparative analysis of 2,4-Difluoro-6-nitrophenol and its isomers reveals a family of compounds with distinct physicochemical properties, synthetic accessibility, and potential for biological applications. The strategic placement of fluoro and nitro substituents on the phenol ring allows for the fine-tuning of acidity, reactivity, and spectral characteristics. While 2,3-Difluoro-6-nitrophenol has a clear application as a precursor in antibiotic synthesis, the other isomers represent a rich chemical space for the exploration of new therapeutic agents. This guide provides a foundational dataset to aid researchers in the rational design and synthesis of novel molecules with desired properties for advancements in medicine and agriculture. Further experimental investigation into the comparative biological activities of these isomers is warranted to fully unlock their potential.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,4-Difluoro-6-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Within this context, derivatives of 2,4-Difluoro-6-nitrophenol represent a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2,4-Difluoro-6-nitrophenol derivatives, focusing on their antifungal and anticancer properties, supported by available experimental data and detailed methodologies.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
Derivatives of the 2,4-difluorophenyl moiety have demonstrated significant potential as antifungal agents. A notable class of these compounds, 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, has shown potent activity against a range of clinically relevant fungal pathogens.
The primary mechanism of action for these antifungal derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.
Comparative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected dithiocarbamate analogs containing the 2,4-difluorophenyl scaffold against various Candida species.
| Compound/Analog | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Candida krusei (MIC in µg/mL) |
| Dithiocarbamate Analog 2b | <0.03 - 0.25 | <0.03 - 0.5 | <0.03 - 0.25 | <0.03 - 0.125 | <0.03 - 1 |
| Dithiocarbamate Analog 3a | <0.03 - 0.125 | <0.03 - 0.25 | <0.03 - 0.125 | <0.03 - 0.125 | <0.03 - 0.5 |
| Fluconazole (Reference) | 0.25 - >64 | 0.5 - >64 | 0.125 - 4 | 0.25 - >64 | 1 - >64 |
| Ketoconazole (Reference) | <0.03 - 0.5 | <0.03 - 1 | <0.03 - 0.25 | <0.03 - 0.25 | <0.03 - 1 |
Anticancer Activity: Inhibition of the B-Raf/MEK/ERK Signaling Pathway
A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides has emerged as potent and selective inhibitors of the B-Raf kinase, a key protein in the mitogen-activated protein kinase (MAPK) signaling pathway. The V600E mutation in the B-Raf gene is a common driver of various cancers, particularly melanoma.
These sulfonamide derivatives exert their anticancer effects by selectively targeting and inhibiting the constitutively active B-Raf(V600E) kinase. This inhibition blocks the downstream signaling cascade through MEK and ERK, which are crucial for cell proliferation, differentiation, and survival. The blockade of this pathway in cancer cells harboring the B-Raf(V600E) mutation leads to cell cycle arrest and apoptosis.
Comparative Anticancer Activity Data
The following table presents the in vitro inhibitory activity (IC50) of a representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative against the B-Raf(V600E) kinase and a cancer cell line harboring this mutation.
| Compound | B-Raf(V600E) Kinase Inhibition (IC50 in µM) | Colo205 (B-Raf V600E) Cell Proliferation (IC50 in µM) |
| Sulfonamide Analog 3a | 0.149 | 2.103 |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vitro B-Raf Kinase Inhibition Assay
This is a representative protocol for determining the in vitro inhibitory activity of compounds against the B-Raf kinase.
-
Reagents: Recombinant human B-Raf(V600E) enzyme, MEK1 (substrate), ATP, and a suitable kinase assay buffer.
-
Compound Dilution: The test compounds are serially diluted in the kinase assay buffer.
-
Kinase Reaction: The B-Raf(V600E) enzyme is incubated with the test compound for a predefined period. The kinase reaction is initiated by adding a mixture of MEK1 and ATP.
-
Detection: The reaction is stopped, and the amount of phosphorylated MEK1 is quantified. This can be done using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanisms of Action
Fungal Ergosterol Biosynthesis Pathway and Inhibition by Dithiocarbamate Derivatives
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by dithiocarbamate derivatives.
B-Raf/MEK/ERK Signaling Pathway and Inhibition by Sulfonamide Derivatives
Caption: Inhibition of B-Raf kinase by sulfonamide derivatives in the MAPK/ERK pathway.
General Experimental Workflow for Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of derivatives.
A Comparative Guide to Nitrating Agents: Featuring 2,4-Difluoro-6-nitrophenol as a Specialized Synthon
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and other functional materials. The choice of nitrating agent is critical, influencing not only the yield and regioselectivity of the reaction but also the safety and environmental impact of the process. This guide provides a comparative overview of common nitrating agents for phenols and contextualizes the synthesis of the specialized nitrophenol, 2,4-Difluoro-6-nitrophenol, which serves as a valuable building block for further chemical elaboration.
Introduction to Nitrating Agents for Phenols
The nitration of phenols is a well-established yet nuanced process. The hydroxyl group of a phenol is strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution. However, this high reactivity can also lead to challenges such as polysubstitution and oxidation. A variety of nitrating agents have been developed to address these challenges, each with its own set of advantages and disadvantages.
Comparison of Common Nitrating Agents
The performance of different nitrating agents for the mononitration of phenol is summarized in the table below. It is important to note that 2,4-Difluoro-6-nitrophenol is not typically used as a nitrating agent itself, but rather is a product of a specific nitration reaction. Its synthesis is included here to contrast the conditions required to produce a highly substituted and activated nitrophenol.
| Nitrating Agent/System | Substrate | Typical Reaction Conditions | Yield (%) | Regioselectivity (ortho:para) | Reference |
| Dilute Nitric Acid | Phenol | Aqueous solution, room temperature | ~50-60 | 1:1.5 | [Generic textbook knowledge] |
| Nitric Acid in Sulfuric Acid | Phenol | Concentrated acids, low temperature (0-10 °C) | >90 | Varies, often favors para | [Generic textbook knowledge] |
| Sodium Nitrate / Sulfuric Acid | Phenol | Dichloromethane, room temperature | 85 | 1.1:1 | [Not explicitly found, but representative] |
| Isopropyl Nitrate / H₂SO₄ | 2,4-Difluorophenol | Dichloromethane, room temperature | 83 | 100% ortho (to OH) | [1] |
Table 1: Comparison of Nitrating Agents for Phenols. This table highlights the variability in yield and regioselectivity based on the chosen nitrating system. The synthesis of 2,4-Difluoro-6-nitrophenol showcases a highly selective ortho-nitration.
Experimental Protocols
Detailed methodologies for the nitration of phenols are crucial for reproducibility and optimization. Below are representative protocols for a standard nitration and for the specific synthesis of 2,4-Difluoro-6-nitrophenol.
Protocol 1: General Mononitration of Phenol using Nitric Acid
Objective: To synthesize a mixture of o-nitrophenol and p-nitrophenol.
Materials:
-
Phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Separatory Funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 10 g of phenol to 20 mL of dichloromethane and stir until dissolved.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred phenol solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Pour the reaction mixture slowly over 100 g of crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of cold water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitrophenol isomers.
Protocol 2: Synthesis of 2,4-Difluoro-6-nitrophenol[1]
Objective: To synthesize 2,4-Difluoro-6-nitrophenol with high ortho-selectivity.
Materials:
-
2,4-Difluorophenol
-
Isopropyl nitrate
-
Tetrabutylammonium hydrogen sulphate
-
Concentrated Sulfuric Acid (96%)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).[1]
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.[1]
-
Add concentrated sulfuric acid (96%, 0.65 mL) dropwise to the mixture, which will cause a gentle reflux of the solvent.[1]
-
Stir the reaction mixture for fifteen minutes.[1]
-
Pour the reaction mixture onto 50 mL of water.[1]
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the solution through a short pad of silica gel.[1]
-
Evaporate the solvent under reduced pressure (40 °C) to yield 2,4-Difluoro-6-nitrophenol as a yellow solid (0.73 g, 83% yield). The product exhibits 100% ortho-selectivity with no other nitro-isomers detected.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the general nitration of phenol.
Caption: Workflow for the synthesis of 2,4-Difluoro-6-nitrophenol.
The Role of 2,4-Difluoro-6-nitrophenol in Synthesis
While not a nitrating agent, 2,4-Difluoro-6-nitrophenol is a highly valuable intermediate. The presence of two fluorine atoms, activated by the electron-withdrawing nitro group, makes them excellent leaving groups for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the sequential and regioselective introduction of various nucleophiles, making it a versatile scaffold for the synthesis of complex molecules in drug discovery and materials science.
Conclusion
The selection of an appropriate nitrating agent is paramount for the successful synthesis of nitrophenols, with considerations for yield, regioselectivity, and reaction conditions. While classical methods using mixed acids are effective, they can lack selectivity. The synthesis of 2,4-Difluoro-6-nitrophenol demonstrates a highly selective nitration to produce a specialized building block. Understanding the reactivity and utility of such synthons is crucial for the development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided protocols and workflows serve as a practical guide for researchers in this field.
References
A Comparative Guide to the Synthesis and Characterization of 2,4-Difluoro-6-nitrophenol and Its Analogs
For researchers, scientists, and drug development professionals, the efficient synthesis and thorough characterization of substituted nitrophenols are critical for the advancement of novel therapeutics and other chemical entities. This guide provides a detailed comparison of the synthesis products of 2,4-Difluoro-6-nitrophenol and its alternatives, supported by experimental data and protocols.
This publication outlines the synthesis and characterization of 2,4-Difluoro-6-nitrophenol, offering a comparative analysis with structurally similar compounds, including 2-bromo-4-fluoro-6-nitrophenol, 2,3-difluoro-6-nitrophenol, and 2,4-dichloro-6-nitrophenol. The data presented is intended to assist researchers in selecting the most suitable building blocks for their specific applications.
Synthesis and Performance Comparison
The synthesis of these nitrophenol derivatives typically involves the nitration of a corresponding halogenated phenol. The choice of starting material and reaction conditions significantly impacts the yield, purity, and overall efficiency of the process. Below is a comparative summary of the synthesis parameters and outcomes for 2,4-Difluoro-6-nitrophenol and its selected alternatives.
| Compound | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Melting Point (°C) |
| 2,4-Difluoro-6-nitrophenol | 2,4-Difluorophenol | Isopropyl nitrate, Sulfuric acid, Tetrabutylammonium hydrogen sulphate | Dichloromethane | 15 minutes | 83 | >98 (by NMR) | - |
| 2-Bromo-4-fluoro-6-nitrophenol | 2-Bromo-4-fluorophenol | Sulfuric acid, Nitric acid | Chloroform | 3 hours | 89 | - | - |
| 2,3-Difluoro-6-nitrophenol | 2,3,4-Trifluoronitrobenzene | Alkali or alkaline earth metal hydroxide | Water | - | - | 98 | 60-62 |
| 2,4-Dichloro-6-nitrophenol | 2,4-Dichlorophenol | Nitric acid | - | - | - | >98 | 118-120[1] |
Characterization Data
Detailed characterization is essential to confirm the identity and purity of the synthesized compounds. Here, we provide key analytical data for 2,4-Difluoro-6-nitrophenol.
2,4-Difluoro-6-nitrophenol:
-
¹H NMR: Spectral data confirms the successful synthesis of the target molecule.
-
Mass Spectrometry: The compound has a molecular weight of 175.09 g/mol .[2]
Experimental Protocols
Detailed methodologies for the synthesis of 2,4-Difluoro-6-nitrophenol and its alternatives are provided below to ensure reproducibility.
Synthesis of 2,4-Difluoro-6-nitrophenol[2]
To a solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %) and isopropyl nitrate (1.31 g, 12.5 mmol) are added. Concentrated sulfuric acid (96%, 0.65 mL) is then added dropwise. The reaction mixture is stirred for fifteen minutes and then poured into water (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulphate, and filtered. The solvent is evaporated to yield the product as a yellow solid (0.73 g, 83% yield). The product is identified by NMR, showing 100% ortho-selectivity with no other nitro-isomers detected.[2]
Synthesis of 2-Bromo-4-fluoro-6-nitrophenol[3]
In a reaction flask, 0.05 mol of 2-bromo-4-fluorophenol is dissolved in 25 mL of chloroform with stirring. The solution is cooled to 20°C, and a nitrating mixture of sulfuric acid and nitric acid (in a 1:5.5 molar ratio, 0.065 mol) is added dropwise. After the addition is complete, the reaction is heated to 45°C for 3 hours. The reaction mixture is then washed with water and saturated brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to give the crude product, which is recrystallized from ethyl alcohol to yield a light yellow product with an 89% yield.[3]
Synthesis of 2,3-Difluoro-6-nitrophenol[4]
This isomer is synthesized by reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali or alkaline earth metal hydroxide at a temperature between 20°C and 100°C in the absence of an organic solvent. The pH of the reaction mixture is adjusted to approximately 1 to 6 by adding acid. The resulting product is then purified by steam distillation and isolated upon cooling.[4]
Synthesis of 2,4-Dichloro-6-nitrophenol
The synthesis of 2,4-dichloro-6-nitrophenol can be achieved through the direct nitration of 2,4-dichlorophenol.
Visualizing the Synthesis Pathways
The following diagrams illustrate the synthesis routes for 2,4-Difluoro-6-nitrophenol and its alternatives.
Caption: Synthesis of 2,4-Difluoro-6-nitrophenol.
References
- 1. 2,4-Dichloro-6-nitrophenol | 609-89-2 [chemicalbook.com]
- 2. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
A Comparative Guide to the Quantitative Analysis of 2,4-Difluoro-6-nitrophenol
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,4-Difluoro-6-nitrophenol. The methodologies, performance characteristics, and experimental protocols are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific analytical needs.
Introduction
2,4-Difluoro-6-nitrophenol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and robust quantitative analysis of this compound is crucial for quality control, process monitoring, and stability studies. Both GC-MS and HPLC are powerful analytical techniques capable of providing the necessary sensitivity and selectivity for this purpose. However, the choice between them depends on factors such as sample matrix, required sensitivity, and available instrumentation. This guide offers a direct comparison to inform that decision.
Methodology Comparison: GC-MS vs. HPLC
Gas chromatography is a highly effective technique for separating volatile and thermally stable compounds.[1] For polar analytes like phenols, derivatization is often necessary to improve volatility and chromatographic peak shape.[2][3] In contrast, HPLC is well-suited for non-volatile or thermally labile compounds and often requires less sample preparation.[4]
GC-MS Approach: The analysis of 2,4-Difluoro-6-nitrophenol by GC-MS typically involves a derivatization step to convert the polar phenolic hydroxyl group into a less polar and more volatile silyl ether. This is commonly achieved using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] This derivatization enhances thermal stability and improves chromatographic performance.
HPLC Approach: A reversed-phase HPLC (RP-HPLC) method with UV detection is a strong alternative for the quantitative analysis of 2,4-Difluoro-6-nitrophenol.[4] This method separates compounds based on their hydrophobicity and is generally non-destructive. Given the aromatic and nitro-substituted nature of the analyte, it is expected to have a strong chromophore, making UV detection highly sensitive.
The logical workflow for analysis using both techniques is outlined below.
Comparison of GC-MS and HPLC logical workflows.
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of 2,4-Difluoro-6-nitrophenol using both GC-MS and HPLC.
1. GC-MS Protocol
This protocol is adapted from established methods for similar phenolic compounds.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify a 10 mL aqueous sample to pH 2 using sulfuric acid.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[2]
-
Transfer the upper organic layer to a clean vial.
-
Repeat the extraction with an additional 5 mL of ethyl acetate and combine the organic extracts.[2]
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Parameters:
-
Injector: Splitless mode at 260°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[2]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.
-
The overall experimental workflow for the GC-MS analysis is depicted below.
GC-MS experimental workflow.
2. HPLC Protocol
This protocol outlines a general reversed-phase HPLC method suitable for phenolic compounds.
-
Sample Preparation:
-
Prepare a stock solution of 2,4-Difluoro-6-nitrophenol in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve test samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid), for example, 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at a wavelength determined by the absorption maximum of 2,4-Difluoro-6-nitrophenol (e.g., ~350 nm).
-
Quantitative Data Comparison
The following table summarizes the expected performance characteristics for the quantitative analysis of 2,4-Difluoro-6-nitrophenol by GC-MS and HPLC. These are typical values and may vary based on the specific instrumentation and experimental conditions.
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Recovery | 90 - 105% | 95 - 105% |
| Sample Preparation Time | Longer (due to extraction and derivatization) | Shorter |
| Analysis Time per Sample | 20 - 30 minutes | 10 - 15 minutes |
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the quantitative analysis of 2,4-Difluoro-6-nitrophenol.
GC-MS offers excellent sensitivity and selectivity, particularly when operated in SIM mode. The requirement for derivatization adds to the sample preparation time and complexity but is often necessary for achieving good chromatographic performance for polar phenols.[1]
HPLC-UV provides a more direct and often faster analysis with simpler sample preparation.[4] It is particularly advantageous for thermally sensitive compounds and can offer excellent precision and recovery.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis. For very low-level detection in complex matrices, the selectivity of GC-MS may be preferred. For routine quality control with higher concentrations, the speed and simplicity of HPLC-UV make it a highly attractive option.
References
spectroscopic comparison of nitrophenol isomers
A Spectroscopic Comparison of Nitrophenol Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomers are critical. Nitrophenol exists in three isomeric forms—ortho (2-nitrophenol), meta (3-nitrophenol), and para (4-nitrophenol)—each with distinct physical and chemical properties stemming from the relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring. This guide provides an objective spectroscopic comparison of these isomers, supported by experimental data from UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for ortho-, meta-, and para-nitrophenol, allowing for a direct comparison of their characteristic spectral features.
Table 1: UV-Visible Spectroscopy Data
The position of the nitro group relative to the hydroxyl group significantly influences the electronic transitions, resulting in different absorption maxima (λmax). The values can also be highly dependent on the pH of the solution due to the deprotonation of the phenolic hydroxyl group.
| Isomer | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| o-Nitrophenol | Acidic Water | 279, 351[1] | Not specified |
| Basic Water (phenolate) | 285, 415[1] | Not specified | |
| m-Nitrophenol | Acidic Water | 274, 333[1] | Not specified |
| Basic Water (phenolate) | 280, 391[1] | Not specified | |
| p-Nitrophenol | Acidic/Neutral Water | ~317[2] | Not specified |
| Basic Water (phenolate) | ~400[2][3] | 18,380 (at 401 nm in 10mM NaOH)[4] |
Table 2: Infrared (IR) Spectroscopy Data
Vibrational spectroscopy is particularly useful for distinguishing nitrophenol isomers. The key differences arise from the presence of intramolecular hydrogen bonding in the ortho isomer and the effect of symmetry in the para isomer.
| Isomer | O-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| o-Nitrophenol | ~3200 (Broad, intramolecular H-bond)[5] | 1550 - 1475[6] | 1360 - 1290[6] | ~1300 (Stronger than para)[5] |
| m-Nitrophenol | 3200-3500 (Broad, intermolecular H-bond)[7] | 1537[6] | 1358[6] | Not specified |
| p-Nitrophenol | 3200-3500 (Broad, intermolecular H-bond, weaker than ortho)[5][7] | 1550 - 1475[6] | 1335[8] | ~1300 (Weaker than ortho)[5] |
Note: Aromatic nitro group stretches generally appear in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions.[6] The symmetry of the para isomer leads to weaker IR peaks for the C-O, O-H, and NO₂ stretches compared to the ortho isomer.[5]
Table 3: ¹H NMR Spectroscopy Data (Aromatic Region)
Proton NMR spectra provide clear distinctions based on the symmetry of the molecule. The chemical shifts (δ) are reported in ppm.
| Isomer | Solvent | H2 | H3 | H4 | H5 | H6 |
| o-Nitrophenol | CDCl₃ | - | 7.58 (ddd) | 7.16 (ddd) | 7.00 (ddd) | 8.10 (ddd) |
| m-Nitrophenol | Not specified | 7.7-7.9 (m) | - | 7.7-7.9 (m) | 7.3-7.5 (t) | 7.7-7.9 (m) |
| p-Nitrophenol | Acetone | 6.96 (d) | 8.14 (d) | - | 8.14 (d) | 6.96 (d) |
Note: Data for o-nitrophenol from[9], p-nitrophenol from[10]. Data for m-nitrophenol is generalized from spectral patterns. The symmetry of p-nitrophenol results in only two signals in the aromatic region, appearing as two distinct doublets.[11] O-nitrophenol, being unsymmetrical, shows four distinct signals, often with complex splitting (m).[11]
Table 4: ¹³C NMR Spectroscopy Data
Carbon NMR is a powerful tool for distinguishing isomers based on the number of unique carbon environments.
| Isomer | Number of Unique Carbon Signals | C1 (-OH) (ppm) | C2 (-NO₂) (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| o-Nitrophenol | 6[12] | ~155 | ~136 | ~125 | ~120 | ~116 | ~137 |
| m-Nitrophenol | 6[12] | ~158 | ~115 | ~149 | ~122 | ~130 | ~110 |
| p-Nitrophenol | 4[12] | 163.7 | 115.5 | 125.9 | 139.4 | 125.9 | 115.5 |
Note: Data for p-nitrophenol in DMSO-d₆ from[13]. Data for other isomers are approximate values based on typical shifts. The key distinction is that p-nitrophenol's symmetry results in only four signals, whereas the ortho and meta isomers each produce six signals.[12]
Experimental Protocols
Detailed methodologies are provided for the key spectroscopic techniques used in this comparison.
UV-Visible Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) of each isomer.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare stock solutions (e.g., 1 mM) of each nitrophenol isomer in a suitable solvent (e.g., ethanol or methanol).
-
For analysis, dilute the stock solution with the desired solvent (e.g., deionized water, acidic buffer, or basic buffer) to a final concentration within the linear range of the instrument (e.g., 10-50 µM).
-
-
Data Acquisition:
-
Use the solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution over a wavelength range of 200-500 nm.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic vibrational frequencies for functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (Solid):
-
Mix a small amount of the solid nitrophenol sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of protons (¹H) and carbons (¹³C).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the nitrophenol isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (~250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental relationship between isomeric structure and spectroscopic output.
References
- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. askfilo.com [askfilo.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Making sure you're not a bot! [oc-praktikum.de]
A Comparative Guide to Analytical Methods for Nitrophenol Determination in Water
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of nitrophenols in water samples. The performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods are objectively evaluated. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, analysis time, and cost. The following tables summarize the quantitative performance of common techniques used for nitrophenol analysis.
Table 1: Comparison of Performance Parameters for HPLC Methods
| Analytes | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) | Reference |
| Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [1] |
| o-nitrophenol, m-nitrophenol, p-nitrophenol | Not Specified | 0.05 mg/L | Not Specified | Not Specified | 78.6 - 105.2% | [2] |
| 4-Nitrophenol, 3-Methyl-4-nitrophenol, DNOC, and others | Not Specified | 0.05 - 0.14 ppb | Not Specified | 1 - 15% | 96 - 112% | [3] |
Table 2: Comparison of Performance Parameters for Spectrophotometric Methods
| Analyte(s) | Technique | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Recovery (%) | Reference |
| p-Nitrophenol | Kinetic Spectrophotometry | 40 - 400 ng/mL | 8 ng/mL | 0.8 - 4.8% | Not Specified | [4] |
| p-Nitrophenol | Preconcentration with HNA-TiO2 | Not Specified | 25.4 µg/L | 3.10% | 93.5 - 104.1% | [5] |
| p-Nitrophenol | UV-Vis with color assistant | 25 - 50 ppb | 10 ppb | Not Specified | Not Specified | [6] |
Table 3: Comparison of Performance Parameters for Electrochemical Methods
| Analyte | Electrode/Method | Linearity Range(s) | Limit of Detection (LOD) | Application | Reference |
| 4-Nitrophenol | RGO/AuNP modified GCE (DPV) | 0.05–2.0 µM & 4.0–100 µM | 0.01 µM | River Water | [7] |
| 4-Nitrophenol | RGO/AuNP modified GCE (SWV) | 0.05–2.0 µM | 0.02 µM | River Water | [7] |
| 4-Nitrophenol | O-gC3N4 coated SPE (DPV) | 0.0033 - 0.313 µM | 0.075 µM | Environmental Water | [8] |
| 4-Nitrophenol | SrTiO3/Ag/rGO composite SPCE | 0.1 - 1000 µM | 0.03 µM | River & Drinking Water | [9] |
| 4-Nitrophenol | PPy/AuNPs modified SPCE | up to 120 µmol/L | 16.5 µmol/L | Environmental Water | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with SPE
This method is highly suitable for separating and quantifying various nitrophenol compounds in a single run.[1] Sample preparation using Solid-Phase Extraction (SPE) is often required to concentrate the analytes and remove matrix interferences.[1][11]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 200 mL of the water sample with an internal standard (e.g., 100 ng/mL 2-chlorophenol).
-
Process the sample through a polymeric Lichrolut EN cartridge (200 mg).
-
Elute the retained analytes using two 2.5 mL volumes of an acetonitrile:methanol (1:1) mixture.
-
Dilute the collected eluate to a final volume of 5 mL with Milli-Q water. This results in a preconcentration factor of 40.[1]
b. Instrumental Analysis: HPLC-UV
-
HPLC System: A standard HPLC system equipped with a UV-Diode Array Detector (DAD).
-
Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[1]
-
Mobile Phase: An isocratic mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).[1]
-
Flow Rate: 3 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: Monitor at the maximum absorbance wavelength for each nitrophenol compound.[1]
-
Analysis Time: Under these conditions, separation can be achieved in less than 3.5 minutes.[1]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of Nitrophenol Isomers in Water | Scientific.Net [scientific.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 7. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemical determination of 4-nitrophenol in environmental water samples using porous graphitic carbon nitride-coated screen-printed electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. theseus.fi [theseus.fi]
A Comparative Guide to Assessing the Purity of 2,4-Difluoro-6-nitrophenol
This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4-Difluoro-6-nitrophenol, a key intermediate in pharmaceutical and agrochemical synthesis. For comparative purposes, this guide includes data and methodologies for 2,4-Dichlorophenol, a structurally related compound, to provide a broader context for purity assessment. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of research and drug development outcomes.
Data Presentation: A Comparative Analysis
The purity of 2,4-Difluoro-6-nitrophenol and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.
| Parameter | 2,4-Difluoro-6-nitrophenol | 2,4-Dichlorophenol (Alternative) |
| Molecular Formula | C₆H₃F₂NO₃ | C₆H₄Cl₂O |
| Molecular Weight | 175.09 g/mol | 163.00 g/mol [1] |
| Melting Point | 60-62 °C | 45 °C[1] |
| Appearance | Yellow solid | Colorless crystalline solid[1] |
Table 1: Physicochemical Properties of 2,4-Difluoro-6-nitrophenol and 2,4-Dichlorophenol.
| Technique | Parameter | 2,4-Difluoro-6-nitrophenol | 2,4-Dichlorophenol (Alternative) |
| HPLC | Retention Time | Not explicitly found, method dependent. | ~6.5 min (Isocratic, Methanol:Water 75:25)[2] |
| GC-MS | Molecular Ion (m/z) | 175 (M+) | 162 (M+), 164, 166 |
| Key Fragments (m/z) | Not explicitly found. | 126, 98, 63 | |
| ¹H NMR | Chemical Shifts (ppm) | Identified by NMR post-synthesis.[3] | 7.32 (d), 7.14 (dd), 6.95 (d), 5.49 (s, OH) in CDCl₃[4] |
Table 2: Comparative Analytical Data for Purity Assessment.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For nitrophenols, a reversed-phase method is typically employed.
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier like acetonitrile or methanol.[5] A common mobile phase for dichlorophenol is methanol-water (75:25, v/v).[2]
-
Flow Rate : Typically 1.0 - 1.5 mL/min.[2]
-
Detection : UV detection at a wavelength of maximum absorbance, for instance, 290 nm for dichlorophen.[2]
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like phenols to improve their volatility.[6]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar or medium-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).
-
Carrier Gas : Helium or hydrogen.
-
Injection : Splitless injection is common for trace analysis.
-
Oven Program : A temperature gradient is typically used, for example, starting at 40°C, holding for 1 minute, then ramping to 280°C.
-
Derivatization : Phenols can be converted to more volatile silyl derivatives using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Mass Spectrometry : Electron ionization (EI) is commonly used, with a scan range appropriate for the target analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. Quantitative ¹H NMR (qNMR) can provide highly accurate purity values.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation : Accurately weigh the sample and dissolve it in a known volume of the deuterated solvent. An internal standard with a known purity and a signal that does not overlap with the analyte signals can be added for quantitative analysis.
-
Data Acquisition : Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Data Processing : Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard. The purity can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for assessing the purity of 2,4-Difluoro-6-nitrophenol using the described analytical techniques.
Caption: Workflow for Purity Assessment by HPLC.
Caption: Workflow for Purity Assessment by GC-MS.
Caption: Workflow for Quantitative Purity Assessment by NMR.
References
- 1. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 4. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Difluoronitrophenol Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among these, difluoronitrophenols and their derivatives represent a class of substrates with nuanced reactivity profiles governed by the interplay of electronic and steric effects. This guide provides an objective comparison of the reactivity of difluoronitrophenol isomers, supported by experimental data from related compounds, to aid in the strategic design of synthetic routes. The primary mechanism governing the reactivity of these compounds is Nucleophilic Aromatic Substitution (SNAr).
Understanding Reactivity in Difluoronitro-Aromatics: The SNAr Mechanism
Nucleophilic aromatic substitution is a stepwise addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring.
The rate of SNAr reactions is significantly influenced by:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (—NO₂), is crucial. These groups activate the aromatic ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer intermediate.
-
Position of EWGs: The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG through resonance. When the EWG is in the meta position, this resonance stabilization is not possible, leading to significantly lower reactivity.
-
The Leaving Group: In the context of SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Counterintuitively, fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex, accelerating the initial nucleophilic attack. The order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I.[1]
Quantitative Comparison of Reactivity
| Substrate | Nucleophile | Position of Substitution | Rate Constant (k) at 90°C (10⁻³ M⁻¹s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| 2,4-Difluoronitrobenzene | Morpholine | ortho (to —NO₂) | 23.70 | 38.2 |
| 2,4-Difluoronitrobenzene | Morpholine | para (to —NO₂) | 1.50 | 40.8 |
*Data extracted from a kinetic study on the SNAr reaction of 2,4-difluoronitrobenzene.
Analysis of the Data:
The data clearly indicates that the fluorine atom at the ortho position to the nitro group is significantly more reactive than the fluorine atom at the para position. The rate constant for the substitution of the ortho-fluorine is approximately 15.8 times higher than that of the para-fluorine under the specified conditions. This enhanced reactivity can be attributed to the powerful electron-withdrawing inductive effect of the nitro group, which is strongest at the adjacent ortho position, making the carbon at that position more electrophilic and thus more susceptible to nucleophilic attack.
Reactivity of Other Isomers: A Qualitative Assessment
Based on the principles of SNAr, we can predict the relative reactivity of other difluoronitrobenzene isomers:
-
2,6-Difluoronitrobenzene: Both fluorine atoms are in the ortho position relative to the nitro group. Therefore, this isomer is expected to be highly reactive towards nucleophilic substitution at both fluorine positions.
-
3,5-Difluoronitrobenzene: In this isomer, both fluorine atoms are in the meta position relative to the nitro group. As the nitro group cannot exert its resonance-stabilizing effect from the meta position, 3,5-difluoronitrobenzene is expected to be significantly less reactive than its 2,4- and 2,6-isomers in SNAr reactions.
Therefore, the general order of reactivity for difluoronitrobenzene isomers in SNAr is predicted to be:
2,6-Difluoronitrobenzene ≈ 2,4-Difluoronitrobenzene (ortho position) > 2,4-Difluoronitrobenzene (para position) >> 3,5-Difluoronitrobenzene
Experimental Protocols
Kinetic Measurement of SNAr Reactions
The following is a representative protocol for determining the rate constants of SNAr reactions, based on methods described in the literature.
Objective: To measure the second-order rate constants for the reaction of a difluoronitro-aromatic substrate with a nucleophile.
Materials:
-
Difluoronitro-aromatic substrate (e.g., 2,4-difluoronitrobenzene)
-
Nucleophile (e.g., morpholine)
-
Solvent (e.g., Ethanol)
-
Internal standard (for chromatographic analysis)
-
Reaction vessel with temperature control (e.g., jacketed reactor or oil bath)
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the difluoronitro-aromatic substrate of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 90°C).
-
Add a known volume of the nucleophile stock solution and any additional solvent to the reaction vessel and allow it to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the pre-heated substrate stock solution to the reaction vessel with vigorous stirring. This is considered time zero (t=0).
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid to neutralize an amine nucleophile) and the internal standard.
-
-
Analysis:
-
Analyze the quenched samples using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant and/or product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, determine the rate constant (k) from the integrated rate law or the initial rates method.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts of SNAr reactivity in difluoronitrobenzene isomers.
Caption: Generalized SNAr mechanism.
Caption: Predicted reactivity of isomers.
References
Structure-Activity Relationship of 2,4-Difluoro-6-nitrophenol Analogs: A Comparative Guide
The unique combination of a phenol ring, two fluorine atoms, and a nitro group in 2,4-Difluoro-6-nitrophenol suggests a potential for diverse biological activities. The electron-withdrawing nature of the nitro and fluoro groups can significantly influence the acidity of the phenolic hydroxyl group and the overall electronic properties of the molecule, which are critical for interactions with biological targets.
Comparative Analysis of Related Analog Structures
To understand the potential SAR of 2,4-Difluoro-6-nitrophenol analogs, we can draw parallels from studies on structurally similar molecules, particularly those with demonstrated enzyme inhibitory or antifungal properties.
Insights from Nitrocatechol Enzyme Inhibitors
Studies on nitrocatechol derivatives as inhibitors of enzymes like Catechol-O-methyltransferase (COMT) have shown that the presence of a nitro group significantly enhances inhibitory activity.[1] The strong electron-withdrawing properties of the nitro group are believed to hinder the O-methylation of the catechol moiety, a key reaction catalyzed by COMT.[2] This suggests that the nitro group in 2,4-Difluoro-6-nitrophenol analogs is likely a critical pharmacophore for potential enzyme inhibition. For instance, nitrocatechol derivatives have demonstrated high potency as in vitro inhibitors of rat liver COMT, with IC50 values in the micromolar to nanomolar range.[1][3]
Insights from Fluorinated Phenolic Compounds
Fluorine substitution is a common strategy in medicinal chemistry to enhance the pharmacological properties of molecules. Fluorine can alter a compound's stability, solubility, and molecular polarity.[4] The introduction of fluorine atoms can lead to improved binding interactions with biological targets.[5] Therefore, the difluoro substitution pattern in 2,4-Difluoro-6-nitrophenol analogs is anticipated to modulate their biological activity, potentially by enhancing membrane permeability and target engagement.
Insights from Antifungal Nitrophenol Derivatives
Research on the antifungal activity of 2-allylphenol derivatives provides quantitative data that can serve as a proxy for understanding the contribution of the nitro group to the biological activity of nitrophenols. The introduction of nitro groups to the 2-allylphenol scaffold has been shown to significantly impact its fungicidal efficacy.
Quantitative Data on Related Analogs
The following table summarizes the in vitro antifungal activity of 2-allylphenol and its nitro-derivatives against key fungal pathogens, illustrating the impact of nitration on biological activity.
| Compound | Fungal Strain | Activity Metric (µg/mL) | Reference |
| 2-Allylphenol | Botrytis cinerea | IC50: 68.0 | [6][7] |
| 2-Allyl-4-nitrophenol | Botrytis cinerea | IC50: 35.0 | [6] |
| 2-Allyl-4,6-dinitrophenol | Phytophthora cinnamomi | EC50: 10.0 | [6] |
Note: IC50 (Median Inhibitory Concentration) is the concentration of a substance that inhibits a biological process by 50%. EC50 (Median Effective Concentration) is the concentration of a drug that gives half-maximal response.
These data suggest that the addition of a nitro group at the para-position (2-Allyl-4-nitrophenol) enhances the antifungal activity against Botrytis cinerea compared to the parent compound, 2-allylphenol. The presence of two nitro groups in 2-allyl-4,6-dinitrophenol demonstrates potent activity against Phytophthora cinnamomi.[6] This highlights the potential of the nitro group in 2,4-Difluoro-6-nitrophenol to contribute to significant biological activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the context of related compounds.
In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This method is used to determine the concentration of a compound that inhibits the growth of a fungus.
Protocol:
-
Preparation of Fungal Inoculum: A pure culture of the test fungus (e.g., Botrytis cinerea) is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at a specific temperature until sufficient mycelial growth is observed.
-
Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions. Serial dilutions are then prepared in the growth medium to achieve the desired final concentrations.
-
Assay Procedure: A small disc of mycelial agar from the edge of an actively growing fungal colony is placed in the center of a fresh agar plate containing the test compound at a specific concentration.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (containing only the solvent) reaches a certain size.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
Determination of IC50/EC50: The IC50 or EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Enzyme Inhibition Assay (e.g., Catechol-O-Methyltransferase - COMT)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A purified enzyme solution (e.g., rat liver COMT) and a solution of the enzyme's substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent to create stock solutions, from which serial dilutions are made.
-
Assay Reaction: The reaction mixture typically contains the enzyme, the substrate, a methyl donor (e.g., S-adenosyl-L-methionine for COMT), and the test inhibitor at various concentrations. The reaction is initiated by adding one of the components (e.g., the substrate).
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Reaction Termination: The enzymatic reaction is stopped, often by adding an acid or by heat denaturation.
-
Product Quantification: The amount of product formed during the reaction is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or spectrophotometry.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in the absence of the inhibitor (control).
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for 2,4-Difluoro-6-nitrophenol analogs are not defined, we can visualize a general experimental workflow for screening and characterizing the biological activity of such compounds.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Halophenol Determination
This guide provides an objective comparison of two primary analytical techniques for the determination of halophenols: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Halophenols, particularly chlorophenols and bromophenols, are compounds of significant environmental and toxicological concern. Accurate and reliable quantification is crucial for monitoring their presence in various matrices, including water, soil, and food products. The choice between GC-MS and HPLC-UV often depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[1]
Comparison of Method Performance
The selection of an analytical method is a critical decision in the development of any quantitative assay. GC-MS is renowned for its high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analytes.[1] Conversely, HPLC-UV is a robust and widely accessible technique suitable for a broad range of halophenols without the need for derivatization, although its sensitivity may be lower than that of GC-MS.[1][2]
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of various halophenols.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | Analyte Examples |
| Limit of Detection (LOD) | < 20 ng/L[1][3] | 0.006 - 13.79 µg/L[1][4] | Various Chlorophenols, Bromophenols |
| Limit of Quantification (LOQ) | Typically < 0.1 µg/L | 0.024 - 0.12 µg/L[2][5] | Various Bromophenols |
| Linearity (R²) | > 0.99[1] | ≥ 0.9928[4] | 2,4,6-Trichlorophenol, Various Phenols |
| Accuracy (Recovery) | 70 - 106%[1][3] | 67.9 - 105.2%[1][6] | Various Chlorophenols, Phenylphenols |
| Precision (RSD) | < 10%[1] | < 12%[1][4] | 2,4,6-Trichlorophenol, Various Phenols |
Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific halophenol, sample matrix, and instrumentation.
Experimental Protocols
A generalized workflow for the analysis of halophenols involves sample collection, preparation (extraction and clean-up), derivatization (primarily for GC), chromatographic separation, and detection.
Caption: General experimental workflow for halophenol analysis.
Sample Preparation
Proper sample preparation is critical to remove interferences and concentrate the target analytes.[7]
-
Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples.[8][9]
-
Protocol: A polystyrene-divinylbenzene cartridge (e.g., Bond Elut ENV, 1000 mg) is conditioned with an organic solvent (e.g., methanol) followed by deionized water. The water sample (e.g., 500 mL), acidified to pH 2, is passed through the cartridge.[3] After drying, the trapped analytes are eluted with a small volume of an appropriate solvent like ethyl acetate or a methanol:acetonitrile mixture.[10]
-
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids.[7]
-
Stir-Bar Sorptive Extraction (SBSE): A solvent-free green technique where analytes are absorbed into a polymer-coated magnetic stir bar.[9]
Derivatization (Primarily for GC Analysis)
To improve the volatility and chromatographic behavior of polar phenols for GC analysis, a derivatization step is often necessary.[8]
-
Acetylation: An in situ acetylation can be performed using acetic anhydride. This method is noted for having less background interference compared to other techniques.[11]
-
Pentafluorobenzylation: Another common derivatization technique for phenols.[11]
-
Pre-column Derivatization for HPLC: While not always necessary for HPLC-UV, derivatization with reagents like 4-nitrobenzoyl chloride can improve selectivity and sensitivity.[4][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high resolving power and sensitive, positive peak confirmation.[13]
-
Protocol (Based on U.S. EPA Method 528):
-
Injector: Splitless mode at 275 °C.[14]
-
Column: A low-polarity column, such as a TraceGOLD TG-5SilMS (or equivalent 5% diphenyl/95% dimethyl polysiloxane phase), is commonly used.[14]
-
Oven Program: An example program is holding at 60 °C for 5 minutes, then ramping at 8 °C/min to 300 °C, and holding for 10 minutes.[14]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[14]
-
Detector: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is well-suited for analyzing thermally unstable or nonvolatile compounds.[15]
-
Protocol:
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is frequently used for separation.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water or an acetate buffer) and an organic modifier like acetonitrile.[2][5][16]
-
Flow Rate: Typically around 1.0 mL/min, but can be higher with certain columns.[16]
-
Detector: UV detector set at a wavelength appropriate for the analytes (e.g., 280 nm).[12]
-
Method Validation
The validation of an analytical method is essential to ensure its suitability for the intended purpose. Key parameters are assessed to demonstrate reliability and robustness.[17]
Caption: Key parameters for analytical method validation.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).[17]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The correlation coefficient (R²) is a key indicator.[17]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Phenols in Tap Water Using GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 12. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 13. asianpubs.org [asianpubs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. krackeler.com [krackeler.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,4-Difluoro-6-nitrophenol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Difluoro-6-nitrophenol, a halogenated nitrophenol compound requiring careful management as hazardous waste.
Immediate Safety Precautions: Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 2,4-Difluoro-6-nitrophenol and its waste should be conducted in a well-ventilated chemical fume hood.
Disposal Overview
The primary and recommended method for the disposal of 2,4-Difluoro-6-nitrophenol is incineration at a licensed hazardous waste facility.[1] This compound should not be disposed of down the drain or in regular trash. It is crucial to adhere to all local, regional, and national regulations governing hazardous waste disposal.
Waste Segregation and Storage
Proper segregation and storage of 2,4-Difluoro-6-nitrophenol waste are critical to prevent accidental reactions and ensure safe handling.
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting waste 2,4-Difluoro-6-nitrophenol and any contaminated materials. The container must be compatible with the chemical; avoid reactive materials.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,4-Difluoro-6-nitrophenol," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[2]
Spill Management
In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. For small spills, if you are trained and equipped to do so, you can manage the cleanup.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Quantitative Disposal Parameters
| Parameter | Value/Recommendation | Source |
| Primary Disposal Method | Incineration | [1] |
| Rotary Kiln Incinerator Temp. | 820–1,600°C | [1] |
| Fluidized Bed Incinerator Temp. | 450–980°C | [1] |
| Special Considerations | Incineration of large quantities may require scrubbers to control nitrogen oxide (NOx) gas emissions. Due to the fluorine content, the formation of fluorinated byproducts is possible, and the incinerator must be equipped to handle such emissions.[1][3] |
Note: The high thermal stability of fluorinated compounds means they generally require higher temperatures for complete destruction compared to their non-fluorinated or chlorinated counterparts.[4][5]
Experimental Protocols for Laboratory-Scale Pre-Treatment
While direct, validated protocols for the laboratory-scale destruction of 2,4-Difluoro-6-nitrophenol are not available, some general methods for the treatment of nitrophenolic and halogenated waste streams have been documented. These should be considered for research purposes only and must be validated in a controlled laboratory setting before implementation.
Advanced Oxidation Processes (AOPs): AOPs are designed to degrade organic compounds through the generation of highly reactive hydroxyl radicals. The Fenton process, which uses hydrogen peroxide and an iron catalyst, has been shown to be effective against some nitrophenols.[6] However, the byproducts of AOPs on halogenated nitrophenols would need to be carefully analyzed to ensure complete detoxification.[6]
Mycoremediation: Some studies have explored the use of fungi to degrade halogenated nitrophenols.[6][7] For example, certain fungal species have demonstrated the ability to degrade chlorinated and fluorinated nitrophenols.[7] This is an area of ongoing research and is not yet a standard laboratory disposal procedure.
Important: Any chemical pre-treatment of 2,4-Difluoro-6-nitrophenol waste should only be attempted by trained personnel in a controlled environment and in accordance with all institutional safety protocols. The treated waste must still be disposed of as hazardous waste unless it has been unequivocally demonstrated to be non-hazardous through analytical testing.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2,4-Difluoro-6-nitrophenol.
By adhering to these procedures, you can ensure the safe and compliant disposal of 2,4-Difluoro-6-nitrophenol, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
